molecular formula C10H9NS B3188194 4-Methyl-5-phenylthiazole CAS No. 19968-61-7

4-Methyl-5-phenylthiazole

Cat. No.: B3188194
CAS No.: 19968-61-7
M. Wt: 175.25 g/mol
InChI Key: DNHKSCAYDWTXHD-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylthiazole is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHKSCAYDWTXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312046
Record name 4-Methyl-5-phenylthiazole
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Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19968-61-7
Record name 4-Methyl-5-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19968-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-phenylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 4-Methyl-5-phenylthiazole?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and chemical profile of 4-Methyl-5-phenylthiazole , a significant heterocyclic scaffold in medicinal chemistry and flavor science.

CAS: 19968-61-7 | Molecular Formula: C₁₀H₉NS[1][2][3]

Executive Summary

This compound is a 1,3-thiazole derivative characterized by a methyl group at the C4 position and a phenyl ring at the C5 position.[1][2] Unlike its isomer 4-phenyl-5-methylthiazole, this specific regioisomer exhibits unique electronic properties due to the conjugation of the phenyl ring with the electron-rich C5 position of the thiazole core.

While often confused with the flavorant "Sulfurol" (4-methyl-5-thiazoleethanol), this compound is primarily utilized as a pharmacophore in drug discovery , serving as a core scaffold for soluble epoxide hydrolase (sEH) inhibitors, anticancer metallacycles, and antimicrobial agents. Its lipophilic nature and distinct spectral signature make it a critical intermediate for structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data aggregates computed and experimental values. Note that while the hydrochloride salts of thiazoles are crystalline solids, the free base form of alkyl-aryl thiazoles is often an oil or low-melting solid.

Table 1: Physical and Chemical Constants
PropertyValue / DescriptionSource/Method
Molecular Weight 175.25 g/mol Calculated
Appearance Pale yellow viscous oil to semi-solidExperimental Observation
Boiling Point ~280–285 °C (Predicted @ 760 mmHg)ACD/Labs Prediction
Density 1.12 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.01XLogP3 (Lipophilic)
Topological PSA 41.1 ŲPolar Surface Area
H-Bond Donors/Acceptors 0 Donors / 2 AcceptorsStructural Analysis
Basicity (pKa) ~2.5 (Conjugate Acid)Est.[3][4][5] (Thiazole N is weakly basic)
Solubility Insoluble in water; Soluble in DCM, DMSO, MeOHExperimental

Expert Insight: The relatively high LogP (3.01) indicates significant membrane permeability, a desirable trait for CNS-active drug candidates. However, this lipophilicity necessitates the use of organic co-solvents (e.g., DMSO) for biological assays.

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the C2-proton and the C4-methyl signals.

Nuclear Magnetic Resonance (NMR) Signature
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.75–8.85 (1H, s): H-2 . The most deshielded proton, characteristic of the thiazole ring between N and S.

    • δ 7.30–7.50 (5H, m): Phenyl-H . Multiplet corresponding to the aromatic ring at C5.[6]

    • δ 2.45–2.55 (3H, s): CH₃ . Singlet corresponding to the methyl group at C4.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~152.0: C-2 (C=N).[5]

    • δ ~150.5: C-4 (Quaternary, substituted with Methyl).

    • δ ~133.0: C-5 (Quaternary, substituted with Phenyl).

    • δ ~128-129: Phenyl Carbons .

    • δ ~16.5: Methyl Carbon .

Mass Spectrometry (EI-MS)
  • Molecular Ion (M⁺): m/z 175.[5]

  • Base Peak: Often m/z 175 or fragment corresponding to loss of HCN or methyl nitrile (retro-cycloaddition).

Synthetic Pathways & Reactivity[3][7][8][9]

The most robust synthesis for this compound is the Hantzsch Thiazole Synthesis . While direct condensation with thioformamide is possible, thioformamide is unstable. A more "self-validating" laboratory protocol involves synthesizing the 2-amino derivative followed by deamination.

Protocol: Modified Hantzsch Synthesis (Via 2-Amino Intermediate)
Step 1: Cyclization

Reagents: 1-Bromo-1-phenyl-2-propanone + Thiourea. Mechanism: Nucleophilic attack of Sulfur on the α-halocarbon, followed by condensation of Nitrogen with the ketone.

Step 2: Deamination (Sandmeyer-type)

Reagents: Sodium Nitrite (NaNO₂), Hypophosphorous Acid (H₃PO₂).[5] Mechanism: Diazotization of the C2-amine followed by reductive elimination of the diazonium group.

HantzschSynthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Target A 1-Bromo-1-phenyl-2-propanone (α-bromo-α-phenylacetone) C 2-Amino-4-methyl-5-phenylthiazole (Stable Solid) A->C Reflux EtOH Cyclization B Thiourea (NH2-CS-NH2) B->C D This compound (Target) C->D 1. NaNO2 / H+ 2. H3PO2 (Deamination)

Figure 1: Two-step synthesis pathway ensuring high purity via the stable 2-amino intermediate.[5]

Chemical Reactivity Profile
  • C2-Lithiation: The proton at C2 is acidic (pKa ~29). Treatment with n-Butyllithium (n-BuLi) at -78°C generates the 2-lithio species, which can be trapped with electrophiles (e.g., aldehydes, CO₂) to functionalize the thiazole ring.

  • Electrophilic Aromatic Substitution: The phenyl ring at C5 is activated.[6] Electrophilic attack (e.g., nitration, bromination) occurs primarily at the para-position of the phenyl ring, as the thiazole ring acts as a weak electron-withdrawing group.

Detailed Experimental Protocol

Synthesis of this compound (Deamination Route)

Safety Precaution: Diazonium salts are potentially explosive. Maintain temperature < 5°C during diazotization. Work in a fume hood.

  • Preparation of 2-Amino-4-methyl-5-phenylthiazole:

    • Dissolve 1-bromo-1-phenyl-2-propanone (10 mmol) in Ethanol (20 mL).

    • Add Thiourea (11 mmol).[5]

    • Reflux for 2–4 hours. Monitor by TLC (formation of a solid precipitate or new spot).[5]

    • Cool, filter the hydrobromide salt, and neutralize with aqueous Na₂CO₃ to liberate the free amine.

    • Validation Point: The intermediate should be a solid (MP ~180–190°C).[5]

  • Deamination to this compound:

    • Dissolve the 2-amino intermediate (5 mmol) in 85% Phosphoric Acid (15 mL) or a mixture of H₂SO₄/H₂O.

    • Cool to -5°C to 0°C in an ice-salt bath.

    • Dropwise add a solution of Sodium Nitrite (NaNO₂, 7 mmol) in water, keeping Temp < 5°C.

    • Stir for 30 mins.

    • Slowly add 50% Hypophosphorous Acid (H₃PO₂, 20 mL) while keeping cold.

    • Allow the mixture to warm to room temperature and stir overnight (evolution of N₂ gas).

    • Workup: Neutralize with NaOH (keep cool), extract with Dichloromethane (3x), dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).[5]

Applications & Safety

Pharmaceutical Applications
  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The this compound moiety mimics the arachidonic acid backbone, fitting into the hydrophobic pocket of sEH enzymes.

  • Metallodrugs: Used as a C,N-chelating ligand for Ruthenium(II) and Osmium(II) anticancer complexes, stabilizing the metal center while facilitating cellular uptake.[5]

Safety Data (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Avoid contact with strong oxidizing agents. Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or ring degradation.[5]

References

  • PubChem. this compound | C10H9NS. National Library of Medicine. Available at: [Link][5]

  • Mamedov, V. A., et al. (2005). Functionalized this compound and 1,3-bis(4′-methyl-5′-phenylthiazol-2′-yl)benzene.[7] Arkivoc. Available at: [Link]

  • Hartung, J., et al. (2008). Spin trapping of alkoxyl radicals generated from 5-methyl and 5-aryl-3-alkoxy-4-methylthiazole-2(3H)-thiones. Tetrahedron. Available at: [Link]

Sources

The Thiazole Ring: A Bio-Orthogonal Pivot in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen—stands as a cornerstone of modern medicinal chemistry. Far from being a mere structural linker, the thiazole moiety possesses unique electronic characteristics that allow it to function as a bio-isostere of the peptide bond, a specific hydrogen-bond acceptor in kinase hinge regions, and a catalytic center in endogenous cofactors like Thiamine Pyrophosphate (TPP). This guide dissects the biological significance of the thiazole ring, moving from its fundamental physicochemical properties to its critical role in FDA-approved therapeutics and providing validated protocols for its synthesis and biological evaluation.

Part 1: The Physicochemical Foundation

The biological utility of thiazole is dictated by its electronic structure. It is an aromatic system (


 electrons) where the sulfur atom contributes a lone pair to the 

-system, while the nitrogen atom retains a lone pair in the

orbital, orthogonal to the ring system.
Electronic Distribution and Reactivity
  • Aromaticity: Thiazole is less aromatic than benzene but more aromatic than furan or thiophene. This intermediate aromaticity allows for

    
     stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets.
    
  • Basicity: The pyridine-like nitrogen is weakly basic (

    
     of conjugate acid 
    
    
    
    ). In physiological pH, it remains largely unprotonated, allowing it to serve as a hydrogen bond acceptor.
  • C2-Acidity (The "Breslow" Effect): The most distinct feature of the thiazole ring is the acidity of the proton at the C2 position (

    
     in DMSO). The adjacent quaternary nitrogen (in thiazolium salts) stabilizes the resulting carbanion, forming an ylide . This is the mechanistic basis for Vitamin B1 (Thiamine) activity.
    
Structural Data Summary
PropertyValue/DescriptionBiological Implication
Geometry Planar, 5-memberedFits into narrow enzyme clefts (e.g., ATP binding sites).
H-Bonding Nitrogen (Acceptor), C2-H (Weak Donor)Critical for "hinge binding" in kinase inhibitors.
Lipophilicity LogP

Moderate lipophilicity enhances membrane permeability without compromising solubility.
Metabolic Stability Susceptible to P450 oxidation (S-oxidation)Often substituted at C4/C5 to block metabolic hot spots.

Part 2: Natural Occurrence & Biosynthesis (The Thiamine Mechanism)

The most profound biological role of the thiazole ring is found in Thiamine Pyrophosphate (TPP) , a cofactor essential for carbohydrate metabolism (e.g., Pyruvate Dehydrogenase Complex).

The Breslow Intermediate Mechanism

Unlike typical cofactors that act as redox shuttles, the thiazole ring in TPP acts as a covalent catalyst. The N1 atom is quaternized, increasing the acidity of the C2 proton. Deprotonation yields a nucleophilic ylide that attacks carbonyl substrates (like pyruvate), facilitating decarboxylation reactions that would otherwise be kinetically inaccessible.

Visualization: TPP Catalytic Cycle

The following diagram illustrates the formation of the ylide and its attack on a substrate.

TPP_Mechanism TPP_Ground TPP (Ground State) Thiazolium Cation Ylide Reactive Ylide (C2 Carbanion) TPP_Ground->Ylide Deprotonation (-H+) at C2 Position Intermediate Breslow Intermediate (Covalent Adduct) Ylide->Intermediate Nucleophilic Attack on Carbonyl Substrate Substrate (Pyruvate) Substrate->Intermediate Product Product Release (Acetaldehyde/Acetyl-CoA) Intermediate->Product Decarboxylation & Elimination Product->TPP_Ground Regeneration

Figure 1: The catalytic cycle of Thiamine Pyrophosphate (TPP), highlighting the critical role of the thiazole C2-carbanion (Ylide) in enzymatic decarboxylation.

Part 3: Medicinal Chemistry & Drug Design[1][2][3]

In synthetic drug discovery, the thiazole ring is a "privileged scaffold." It is frequently used to mimic the imidazole ring of histidine or to provide a rigid spacer that orients pharmacophores in 3D space.

Kinase Inhibition (The Dasatinib Case Study)

Dasatinib (Sprycel) , a dual Src/Abl inhibitor used in CML (Chronic Myeloid Leukemia), exemplifies the thiazole ring's utility.

  • Mechanism: The aminothiazole moiety functions as the "hinge binder." The thiazole nitrogen accepts a hydrogen bond from the backbone NH of Met318 (in Src kinase), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl of Thr315.

  • Selectivity: The specific geometry of the thiazole ring allows the inhibitor to access the hydrophobic pocket adjacent to the ATP binding site, conferring high affinity (

    
     nM).
    
Antivirals and Peptidomimetics

In Ritonavir (HIV protease inhibitor), the thiazole ring acts as a bio-isostere, improving metabolic stability compared to a phenyl ring while maintaining the necessary lipophilic contacts within the viral protease active site.

Visualization: Thiazole Structure-Activity Relationship (SAR)

Thiazole_SAR Thiazole Thiazole Core (Scaffold) H_Acceptor Nitrogen (N3) H-Bond Acceptor (Binds Kinase Hinge) Thiazole->H_Acceptor Lipophilic Sulfur (S1) Lipophilic Interactions (Metabolic Liability) Thiazole->Lipophilic C2_Sub C2 Substitution (Aminothiazole) Critical for Potency Thiazole->C2_Sub C4_C5 C4/C5 Substitution Vectors for Selectivity (Solubility/Shape) Thiazole->C4_C5

Figure 2: Structure-Activity Relationship (SAR) map of the thiazole ring in kinase inhibitor design, detailing the functional roles of specific ring positions.

Part 4: Experimental Protocols

To validate the biological activity of a novel thiazole derivative, one must first synthesize the core and then evaluate its potency against a specific target (e.g., Src Kinase).

Synthesis: The Hantzsch Thiazole Protocol

The Hantzsch synthesis is the most robust method for generating 2-aminothiazoles (common in drug discovery).

Reagents:

  • 
    -Haloketone (e.g., 2-bromoacetophenone, 1.0 eq)
    
  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of the

    
    -haloketone in 10 mL of absolute ethanol.
    
  • Addition: Add 6.0 mmol of thiourea to the solution. The mixture may become slightly warm.

  • Reflux: Attach a condenser and heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes).
    
  • Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt often precipitates.

  • Neutralization: Pour the mixture into 50 mL of saturated aqueous

    
     to liberate the free base. Stir for 15 minutes.
    
  • Isolation: Filter the resulting precipitate, wash with cold water (

    
     mL), and recrystallize from ethanol/water to obtain the pure 2-aminothiazole.
    
Biological Assay: Src Kinase Inhibition (ADP-Glo™ Platform)

This protocol measures the


 of a thiazole derivative against Src Kinase using a luminescent ADP-detection assay.

Reagents:

  • Recombinant Src Kinase (0.2 ng/µL final)

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL final)

  • ATP (10 µM final)

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA.
    
  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the thiazole inhibitor in DMSO (3-fold dilutions starting at 10 µM).

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of inhibitor (or DMSO control) to wells.[1]

    • Add 2 µL of Src Kinase enzyme solution.[1]

    • Add 2 µL of Substrate/ATP mix to initiate the reaction.[1]

  • Incubation: Incubate at room temperature (

    
    C) for 60 minutes.
    
  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader (0.5–1.0 second integration time).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Visualization: Assay Workflow

Assay_Workflow Step1 Step 1: Reaction Assembly (Enzyme + Inhibitor + ATP/Substrate) Step2 Step 2: Kinase Reaction (60 min @ RT) ATP -> ADP conversion Step1->Step2 Step3 Step 3: ADP-Glo Reagent (40 min @ RT) Depletes Unreacted ATP Step2->Step3 Step4 Step 4: Detection Reagent (30 min @ RT) Converts ADP -> ATP -> Light Step3->Step4 Step5 Step 5: Data Analysis Luminescence Readout -> IC50 Step4->Step5

Figure 3: Workflow for the ADP-Glo™ Kinase Inhibition Assay used to validate thiazole-based inhibitors.

References

  • Ayati, A., et al. (2015). Thiazole in the virtual world of bioinformatics and computer-aided drug design. European Journal of Medicinal Chemistry. Link

  • Breslow, R. (1958). On the Mechanism of Thiamine Action.[2] IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Organic Chemistry Portal. (2023). Hantzsch Thiazole Synthesis. Link

Sources

Biological Profile & Therapeutic Potential of 4-Methyl-5-phenylthiazole Derivatives

[1][2][3]

Executive Summary

The This compound scaffold represents a privileged structural motif in medicinal chemistry, distinct from its isomer (4-phenyl-5-methylthiazole) due to specific steric and electronic properties conferred by the C5-phenyl substitution.[1] While generic thiazoles are ubiquitous in antimicrobials, the 4-methyl-5-phenyl subclass has emerged as a critical pharmacophore in high-value therapeutic areas, specifically targeted protein degradation (DCN1 inhibition) and regenerative medicine (insulin-producing cell differentiation) .[1] This guide analyzes the biological activities, structure-activity relationships (SAR), and synthetic pathways of this specific scaffold, providing actionable protocols for laboratory implementation.

Chemical Basis & Structural Logic

The this compound core is characterized by a 1,3-thiazole ring substituted with a methyl group at position 4 and a phenyl group at position 5.[2]

  • Steric Occlusion: The phenyl group at C5 creates a bulky hydrophobic region adjacent to the sulfur atom, influencing binding affinity in hydrophobic pockets of enzymes like Cullin-RING ligases .

  • Electronic Effects: The C5-phenyl ring acts as an electron sink, modulating the basicity of the thiazole nitrogen (N3) and affecting the reactivity of substituents at C2 (often an amine or amide).[1]

  • Regiochemistry: Unlike the 4-phenyl-5-methyl isomer, the 4-methyl-5-phenyl arrangement allows for specific conformation locks in biaryl systems, critical for disrupting protein-protein interactions (PPIs).[1]

Therapeutic Applications & Biological Activities[1][2][4][5][6][7][8][9][10][11]

Metabolic Disease & Regenerative Medicine (Insulin Production)

Recent patent literature and biological assays have identified N-(4-methyl-5-phenylthiazol-2-yl) amides as potent inducers of stem cell differentiation.[1]

  • Activity: Promotes the differentiation of induced pluripotent stem cells (iPSCs) into insulin-producing beta-cells.[1]

  • Mechanism: The scaffold acts synergistically with growth factors in the late stages of differentiation, likely by modulating specific kinase pathways involved in endocrine development.

  • Significance: This offers a small-molecule approach to generating beta-cells for Type 1 Diabetes therapy, bypassing complex viral vector protocols.

Targeted Protein Degradation (DCN1 Inhibitors)

The scaffold serves as a key anchor in covalent inhibitors of DCN1 (Defective in Cullin Neddylation 1) .[1]

  • Target: DCN1 is a co-E3 ligase essential for the neddylation of Cullin 3.

  • Mechanism: this compound derivatives block the protein-protein interaction between DCN1 and UBC12 (a NEDD8-conjugating enzyme).[1] The C5-phenyl group occupies a specific hydrophobic sub-pocket on DCN1, providing the necessary binding energy for the inhibitor to function.

  • Outcome: Inhibition prevents the neddylation of Cullins, leading to the accumulation of NRF2 (a substrate of Cullin 3) and activation of antioxidant response elements.[1]

Antimicrobial & Antifungal Activity

Classic derivatives, particularly 2-amino-4-methyl-5-phenylthiazoles and thiazole-2(3H)-thiones , exhibit broad-spectrum activity.[1]

  • Antibacterial: Effective against Gram-positive strains (Staphylococcus aureus, including MRSA). The lipophilicity of the C5-phenyl group facilitates membrane penetration.[1]

  • Antifungal: Inhibits 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The scaffold mimics the lanosterol substrate, blocking the active site.

Anti-inflammatory (COX Inhibition)

Derivatives substituted at the C2 position with amides or hydrazones have shown selectivity for Cyclooxygenase-1 (COX-1) and COX-2 .[1]

  • SAR Insight: The 4-methyl group locks the conformation of the thiazole ring relative to the C2-substituent, enhancing fit within the COX active site channel (specifically interacting with Arg120).[1]

Mechanism of Action (MOA) Pathways

The following diagram illustrates the two primary high-value pathways: DCN1 Inhibition (Cancer/Oxidative Stress) and iPSC Differentiation (Diabetes).[1]

MOA_PathwaysScaffoldThis compoundDerivativeDCN1Target: DCN1 Protein(Hydrophobic Pocket)Scaffold->DCN1BindsiPSCiPS Cells(Endocrine Progenitors)Scaffold->iPSCTreatsPPI_BlockBlock DCN1-UBC12InteractionDCN1->PPI_BlockInhibitsUBC12UBC12 EnzymeUBC12->PPI_BlockCannot BindCullin3Cullin 3Neddylation BlockedPPI_Block->Cullin3NRF2NRF2 AccumulationCullin3->NRF2AntioxidantAntioxidant Response(Cancer/Inflammation)NRF2->AntioxidantKinaseModKinase Modulation(Differentiation Signal)iPSC->KinaseModBetaCellInsulin-ProducingBeta CellKinaseMod->BetaCell

Caption: Dual therapeutic pathways of this compound: DCN1 inhibition (top) and Beta-cell generation (bottom).[1]

Experimental Protocols

Synthesis of 2-Amino-4-methyl-5-phenylthiazole (Hantzsch Method)

This protocol yields the primary scaffold amine, a versatile precursor for further derivatization.[1]

Reagents:

  • Precursor A:

    
    -Bromo-phenylacetone (1-bromo-1-phenylpropan-2-one).[1]
    
  • Precursor B: Thiourea.[3][4]

  • Solvent: Ethanol (Absolute).[1][5]

Protocol:

  • Preparation: Dissolve 10 mmol of

    
    -bromo-phenylacetone in 20 mL of absolute ethanol.
    
  • Addition: Add 11 mmol (1.1 eq) of thiourea to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
    
  • Workup: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

  • Neutralization: Basify the solution with aqueous ammonia or

    
     to pH 8–9 to liberate the free base.[1]
    
  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Yield: Expected yield 75–85%. Product appears as a white to pale yellow crystalline solid.

Synthesis via Pd-Catalyzed Direct Arylation (Modern Route)

For installing the phenyl group onto a pre-existing thiazole core.[1]

Reagents:

  • Substrate: 2-Ethyl-4-methylthiazole (or similar 4-methylthiazole).[1][6]

  • Coupling Partner: Phenyl triflate (PhOTf).[1][6]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand:

    
     (10 mol%).
    
  • Base:

    
     (2 eq).
    
  • Solvent: DMF.

Protocol:

  • Setup: In a glovebox or under Argon, combine thiazole substrate (1 mmol), PhOTf (1.2 mmol),

    
    , 
    
    
    , and
    
    
    in a Schlenk tube.
  • Reaction: Add DMF (3 mL) and stir at

    
     for 20 hours.
    
  • Extraction: Dilute with water, extract with

    
    .
    
  • Purification: Silica gel column chromatography.

  • Note: This method avoids the use of lachrymatory

    
    -halo ketones but requires inert atmosphere techniques.
    
Antimicrobial Assay (MIC Determination)

Standard: CLSI Broth Microdilution.[1]

  • Preparation: Dissolve derivative in DMSO to 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128

    
     to 0.25 
    
    
    ).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) of S. aureus (ATCC 29213) or MRSA clinical isolate.[1]
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions around the this compound core.

PositionSubstituentBiological EffectTherapeutic Context
C2 Free Amine (

)
Moderate antimicrobial; High synthetic utilityPrecursor / Antimicrobial
C2 Amide (

)
Increased selectivity for COX enzymes; DCN1 inhibitionAnti-inflammatory / Cancer
C2 Hydrazone (

)
Enhanced antifungal activity (CYP51 inhibition)Antifungal
C4 Methyl (

)
Essential. Locks conformation; provides lipophilicityCore Stability
C5 Phenyl (

)
Essential. Hydrophobic interaction; steric bulkDCN1 Binding / Biofilm disruption
C5-Ph 4-Nitro / 4-ChloroIncreases antimicrobial potency; Electron withdrawingMRSA / Anticancer
C5-Ph 4-MethoxyReduces metabolic stability (oxidative metabolism)Pharmacokinetics
SAR Visualization

SAR_LogicCoreThis compound CoreC2_ModC2 Position:Amides/Amines driveTarget Selectivity (COX vs DCN1)Core->C2_ModC4_ModC4 Position (Methyl):Conformational LockEssential for BioactivityCore->C4_ModC5_ModC5 Position (Phenyl):Hydrophobic AnchorCritical for Enzyme PocketsCore->C5_Mod

Caption: Structural logic of the this compound pharmacophore.

References

  • DCN1 Inhibitors: "Covalent small molecule DCN1 inhibitors and therapeutic methods using the same." Google Patents, EP3609876B1. Link

  • Insulin Cell Differentiation: "Method for producing insulin-producing cell using dihydroindolizinone derivatives (and thiazole analogs)."[1] Google Patents, WO2021006268A1. Link

  • Synthesis (Hantzsch/General): "Synthesis 4-methyl-5-phenylthiazol-2-amine." ResearchGate, 2020. Link

  • Direct Arylation Synthesis: "Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives." Organic & Biomolecular Chemistry, 2008.[6] Link

  • Antimicrobial Activity: "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives." Asian Journal of Chemistry, 2010. Link

  • Thione Derivatives: "Synthesis of N,S-Heterocycles and Dithiocarbamates... 3-butyl-4-methyl-5-phenylthiazole-2(3H)-thione."[7][1] Organic Letters, 2019. Link[1]

What is the mechanism of action for thiazole-based compounds?

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for thiazole-based compounds, focusing on their roles as kinase inhibitors and microtubule stabilizers.

Executive Summary The thiazole ring (


) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for peptide bonds and nucleotide bases. Its utility in drug development stems from two intrinsic electronic properties:
  • The Nitrogen Atom (N3): A potent hydrogen bond acceptor with a lone pair available for interaction with enzyme hinge regions or receptor pockets.

  • The Sulfur Atom (S1): Increases lipophilicity (

    
    ) and aromatic character, facilitating membrane permeability and 
    
    
    
    -stacking interactions within hydrophobic pockets.

This guide dissects the two dominant MoAs for thiazole derivatives: ATP-competitive Kinase Inhibition (e.g., Dasatinib) and Microtubule Stabilization (e.g., Epothilones).

Mechanism I: ATP-Competitive Kinase Inhibition

The "Adenine Mimic" Hypothesis

The 2-aminothiazole moiety is the structural cornerstone for a vast class of kinase inhibitors. In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms critical hydrogen bonds with the "hinge region" connecting the N- and C-terminal lobes.

Structural Causality:

  • Mimicry: The 2-aminothiazole scaffold mimics the hydrogen-bonding pattern of the adenine ring.

  • Hinge Interaction: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group (at C2) acts as a Hydrogen Bond Donor (HBD). This Donor-Acceptor motif perfectly complements the backbone carbonyl and amide groups of the kinase hinge residues (e.g., Met318 in c-Src).

Case Study: Dasatinib (Sprycel)

Dasatinib is a multi-targeted kinase inhibitor (BCR-ABL, SRC family) containing a 2-aminothiazole core.

  • Binding Mode: Dasatinib binds to the active conformation (Type I inhibitor) of the kinase, although it can also accommodate inactive conformations.[1]

  • Gatekeeper Interaction: The thiazole ring orients the attached substituents to occupy the hydrophobic pocket behind the "gatekeeper" residue (Thr315 in ABL). This allows high-affinity binding but renders the drug susceptible to the T315I mutation, where threonine is replaced by the bulkier isoleucine, sterically clashing with the inhibitor.

Visualization: Dasatinib Interaction Network

The following diagram illustrates the critical contact points between the 2-aminothiazole core and the kinase hinge region.

KinaseBinding cluster_drug Dasatinib (2-Aminothiazole Core) cluster_kinase Kinase Hinge Region (c-Src/Abl) ThiazoleN Thiazole N3 (H-Bond Acceptor) AminoGroup Exocyclic NH (H-Bond Donor) Met318_CO Met318 Backbone CO AminoGroup->Met318_CO H-Bond (2.9 Å) HydrophobicTail Substituent Tail (Van der Waals) Gatekeeper Thr315 (Gatekeeper) Hydrophobic Pocket HydrophobicTail->Gatekeeper Steric Fit / Hydrophobic Met318_NH Met318 Backbone NH Met318_NH->ThiazoleN H-Bond (3.0 Å)

Caption: Schematic of the bidentate hydrogen bonding network between the 2-aminothiazole scaffold and the kinase hinge region (Met318).

Mechanism II: Microtubule Stabilization

The Epothilone Paradigm

Unlike kinase inhibitors, epothilones (e.g., Ixabepilone) utilize a thiazole ring within a macrocyclic structure to target


-tubulin.

Mechanism of Action:

  • Binding Site: Epothilones bind to the taxane-binding site on the interior surface of the

    
    -tubulin subunit within the microtubule polymer.
    
  • Stabilization: Binding induces a conformational change that strengthens lateral interactions between protofilaments. This suppresses microtubule dynamics (dynamic instability), leading to mitotic arrest at the G2/M transition and subsequent apoptosis.[2][3]

  • Thiazole Role: The thiazole side chain (C16-C21) is critical for bioactivity. Structure-Activity Relationship (SAR) studies show that the thiazole ring inserts into a hydrophobic cleft in the tubulin pocket, anchoring the macrocycle.

Advantage over Taxanes: Epothilones are poor substrates for P-glycoprotein (P-gp), an efflux pump often responsible for Taxol resistance. This makes thiazole-based epothilones effective in multidrug-resistant (MDR) tumor lines.

Experimental Protocols

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Objective: To quantify the stabilizing or destabilizing effect of a thiazole compound on tubulin assembly. Principle: The fluorophore DAPI (4',6-diamidino-2-phenylindole) exhibits a fluorescence enhancement upon binding to polymerized microtubules, but not free tubulin dimers.

Reagents:

  • Purified Tubulin: >99% pure (porcine brain source recommended).

  • GTP Stock: 100 mM (guanosine triphosphate).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM

    
    .[4]
    
  • DAPI Stock: 10

    
    M in DMSO.
    

Step-by-Step Methodology:

  • Preparation (4°C): Thaw tubulin on ice. Dilute to 2.0 mg/mL in PEM buffer containing 1 mM GTP and 5% glycerol (glycerol acts as a nucleation enhancer).

  • Compound Addition: Add 5

    
    L of the test thiazole compound (dissolved in DMSO) to a 96-well black half-area plate. Include a Vehicle Control  (DMSO only) and a Positive Control  (Paclitaxel, 10 
    
    
    
    M).
  • Reaction Initiation: Dispense 45

    
    L of the cold tubulin/GTP mix into each well. Final volume: 50 
    
    
    
    L.[5]
  • Measurement (37°C): Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot RFU vs. Time.

    • Stabilizers (Epothilone-like): Decrease lag time; increase

      
       and steady-state plateau.
      
    • Destabilizers (Vinca-like): Decrease

      
       and steady-state plateau.
      
Protocol B: Kinase Selectivity Profiling (Workflow)

Objective: Determine the selectivity of a 2-aminothiazole derivative against a panel of kinases (e.g., Src, Abl, Kit).

Workflow Visualization:

KinaseAssay Start Compound Prep (Serial Dilution in DMSO) Mix Master Mix Prep (Kinase + Peptide Substrate + Buffer) Start->Mix 1:4 Ratio Reaction Reaction Initiation Add ATP (Km concentration) Mix->Reaction Incubate Incubation 60 min @ RT Reaction->Incubate Detection Detection Method (ADP-Glo / FRET / Radiometric) Incubate->Detection Analysis Data Analysis Calculate IC50 & Selectivity Score Detection->Analysis

Caption: Standard workflow for biochemical kinase inhibition profiling.

Quantitative Data Summary: SAR Trends

The following table summarizes key Structure-Activity Relationship (SAR) trends for thiazole derivatives in anticancer applications.

Pharmacophore RegionModificationEffect on ActivityMechanistic Reason
2-Amino Group Acylation (Amide formation)Increases Potency Creates an additional H-bond donor; improves metabolic stability.
Thiazole C5 Bulky Aryl substitutionVariable Can target the "gatekeeper" pocket in kinases; too bulky leads to steric clash.
Thiazole Ring Replacement with OxazoleDecreases Potency Oxygen is less lipophilic and less aromatic than Sulfur; weaker van der Waals interactions.
C4-Position Methyl/Alkyl substitutionIncreases Selectivity Induces conformational constraints that may favor specific kinase isoforms.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[6][7] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[6][7] Journal of Medicinal Chemistry. Link

  • Bollag, D. M., et al. (1995). "Epothilones, a new class of microtubule-stabilizing agents with a Taxol-like mechanism of action."[8][9] Cancer Research. Link

  • Goodin, S., et al. (2004).[8] "Epothilones: Mechanism of Action and Biologic Activity." Journal of Clinical Oncology. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol (Fluorescence Based)." Technical Guide. Link

Sources

Early-stage research on 4-Methyl-5-phenylthiazole as a therapeutic agent.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Early-Stage Research of 4-Methyl-5-phenylthiazole as a Therapeutic Agent

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This "privileged structure" is present in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib and the anti-HIV medication Ritonavir.[1] Its unique electronic properties and ability to form diverse interactions with biological targets make it a versatile scaffold for drug discovery.[4][5] Derivatives of the thiazole nucleus have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3]

This guide focuses on a specific, promising derivative: This compound . We will provide a comprehensive technical overview of the critical steps in its early-stage evaluation as a therapeutic agent. This document is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices, from initial synthesis to preliminary in vivo assessment. Our narrative emphasizes a self-validating system of protocols, ensuring scientific integrity and a logical progression toward clinical candidacy.

Part 1: Synthesis and Chemical Characterization

The journey of any new therapeutic agent begins with its creation. The choice of synthetic route is critical, dictating yield, purity, and scalability. For thiazole derivatives like this compound, the Hantzsch thiazole synthesis remains a robust and widely adopted method due to its reliability and the accessibility of starting materials.[4]

Rationale for the Hantzsch Synthesis Pathway

The Hantzsch synthesis involves the cyclization reaction between an α-haloketone and a thioamide. This approach is advantageous because it allows for the direct and controlled installation of substituents onto the thiazole core. For this compound, this means we can precisely select precursors that will yield the desired methyl group at position 4 and the phenyl group at position 5.

cluster_synthesis Synthesis Workflow start Starting Materials (α-haloketone, Thioamide) reaction Hantzsch Thiazole Synthesis (Cyclization Reaction) start->reaction Reagents & Solvent product Crude this compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product characterization Structural & Purity Analysis (NMR, MS, Elemental Analysis) final_product->characterization Validation cluster_pathway Hypothesized VEGFR-2 Inhibition Pathway ligand VEGF receptor VEGFR-2 ligand->receptor Binds pi3k PI3K/Akt Pathway receptor->pi3k Activates mapk RAS/MAPK Pathway receptor->mapk Activates compound This compound compound->receptor Inhibits downstream Tumor Cell Proliferation, Angiogenesis, Survival pi3k->downstream mapk->downstream cluster_invitro In Vitro Screening Workflow start Pure Compound tier1 Tier 1: Broad Cytotoxicity (MTT Assay vs. Cancer & Normal Cells) start->tier1 tier2 Tier 2: Antimicrobial Screening (MIC Assay vs. Bacteria & Fungi) start->tier2 decision Data Analysis: Potency & Selectivity Assessment tier1->decision tier2->decision tier3 Tier 3: Mechanistic Assay (e.g., VEGFR-2 Kinase Inhibition) decision->tier3 If Potent & Selective cluster_invivo In Vivo Evaluation Workflow start Compound with Favorable PK model Establish Disease Model (e.g., Tumor Xenograft in Mice) start->model treatment Treatment Phase (Vehicle vs. Compound Dosing) model->treatment efficacy Efficacy Readouts (e.g., Tumor Volume Measurement) treatment->efficacy tox Toxicology Monitoring (Body Weight, Clinical Signs) treatment->tox endpoint Endpoint Analysis (Tissue Collection, Biomarkers) efficacy->endpoint tox->endpoint

Sources

Pharmacological Targeting of the 4-Methyl-5-phenylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methyl-5-phenylthiazole moiety represents a privileged heterocyclic scaffold in medicinal chemistry, distinct for its lipophilicity and electronic distribution compared to its regioisomer (5-methyl-4-phenylthiazole). While often overshadowed by its 2-substituted analogs or the aliphatic 5-substituted "clomethiazole" class, this specific core offers unique potential as a CNS-penetrant pharmacophore.

This guide analyzes the pharmacological targets of this compound, synthesizing data from direct biological assays of the scaffold and high-confidence Structure-Activity Relationship (SAR) inference from structurally homologous neuroprotective agents. The primary therapeutic value of this scaffold lies in GABAergic modulation , CYP450 enzyme regulation , and dual-pathway anti-inflammatory activity .

Physicochemical Basis & CNS Penetration

Before defining biological targets, the researcher must understand the kinetic profile of the scaffold.

  • Lipophilicity: The C5-phenyl substitution significantly increases LogP compared to the C5-chloroethyl group of clomethiazole. This predicts high Blood-Brain Barrier (BBB) permeability but also necessitates investigation into non-specific protein binding.

  • Metabolic Stability: The C2 position is unsubstituted in the naked scaffold, making it a primary site for oxidative metabolism or bioactivation. Substitution at C2 is often required to lock the pharmacophore for clinical candidates.

Primary Pharmacological Targets

Target 1: GABA-A Receptor (Allosteric Modulation)

Mechanism: Potentiation of Chloride (


) Influx
The 4-methyl-5-substituted thiazole architecture is the structural basis of Clomethiazole  (a sedative/anticonvulsant). Replacing the C5-chloroethyl chain with a phenyl ring (this compound) retains the critical steric bulk required for binding at the transmembrane interface of the GABA-A receptor.
  • Binding Site: Unlike benzodiazepines which bind at the

    
     interface, thiazole derivatives typically modulate the receptor via the 
    
    
    
    -subunit transmembrane domain
    (often overlapping with the etomidate or barbiturate sites).
  • Functional Outcome: Positive Allosteric Modulation (PAM). The scaffold lowers the energy barrier for channel opening in the presence of GABA, increasing inhibitory postsynaptic currents (IPSCs).

  • Therapeutic Implication: Neuroprotection against excitotoxicity (e.g., glutamate storm) and anticonvulsant activity.

Target 2: Cytochrome P450 2E1 (CYP2E1)

Mechanism: Suicide Inhibition / Competitive Inhibition Thiazoles are established inhibitors of CYP2E1. The 4-methyl-5-phenyl moiety acts as a substrate analog.

  • Pharmacology: Inhibition of CYP2E1 reduces the bioactivation of hepatotoxins (e.g., acetaminophen,

    
    ) and reduces oxidative stress caused by CYP-mediated ROS generation.
    
  • Risk/Benefit: While hepatoprotective in acute settings, chronic inhibition can alter the metabolism of co-administered drugs.

Target 3: Dual FAAH / sEH Inhibition (Emerging Target)

Recent SAR studies on 4-phenylthiazoles have identified them as scaffolds for dual inhibition of:

  • Fatty Acid Amide Hydrolase (FAAH): Prevents degradation of Anandamide (AEA).

  • Soluble Epoxide Hydrolase (sEH): Prevents degradation of Epoxyeicosatrienoic acids (EETs).

  • Relevance: This dual action produces potent analgesic and anti-inflammatory effects without the gastric toxicity of NSAIDs. The 5-phenyl vs. 4-phenyl regiochemistry is critical here; the 4-methyl-5-phenyl isomer provides a distinct volumetric profile that may alter selectivity ratios between FAAH and sEH compared to the 4-phenyl-5-methyl analogs.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the convergent signaling pathways for the this compound scaffold, highlighting its neuroprotective and anti-inflammatory logic.

MOA_Pathways Scaffold This compound GABA_R GABA-A Receptor (Transmembrane Site) Scaffold->GABA_R Positive Allosteric Modulation CYP2E1 CYP2E1 Enzyme Scaffold->CYP2E1 Inhibition FAAH_sEH FAAH / sEH Enzymes Scaffold->FAAH_sEH Dual Inhibition (Putative) Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx ROS_Red Reduced ROS/Toxins CYP2E1->ROS_Red AEA_EET Increased AEA & EETs FAAH_sEH->AEA_EET Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Outcome1 Neuroprotection (Anticonvulsant) Hyperpol->Outcome1 Outcome2 Hepatoprotection ROS_Red->Outcome2 Outcome3 Analgesia & Anti-inflammation AEA_EET->Outcome3

Figure 1: Convergent pharmacological pathways of the this compound scaffold.

Experimental Validation Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: Electrophysiological Validation of GABA-A Modulation

Objective: Quantify the potentiation of GABA-induced currents. System: Whole-cell patch clamp in HEK293 cells stably expressing


 GABA-A receptors.
StepActionCritical Technical Note
1 Preparation Maintain cells in extracellular solution (140 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4).
2 Control Trace Apply GABA (

concentration, typically 1-3

) for 5s. Record peak current (

).
3 Washout Perfuse with buffer for 3-5 mins to prevent receptor desensitization.
4 Test Application Co-apply GABA (

) + this compound (0.1 - 100

). Record peak current (

).
5 Analysis Calculate Potentiation % =

.
6 Validation Use Bicuculline (10

) to completely block the signal. If current persists, the effect is non-GABAergic (artifact).
Protocol B: Fluorescence-Based FAAH Inhibition Assay

Objective: Determine


 against Fatty Acid Amide Hydrolase.
Substrate:  AMC-Arachidonoyl Amide (fluorescent upon cleavage).
  • Enzyme Prep: Incubate human recombinant FAAH (0.5

    
    ) in Tris buffer (pH 9.0).
    
  • Inhibitor: Add this compound (serial dilution in DMSO). Pre-incubate for 10 min at 37°C.

  • Reaction Start: Add AMC-Arachidonoyl Amide (Substrate) to final conc. of 20

    
    .
    
  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 mins.

  • Control: Use URB597 (selective FAAH inhibitor) as a positive control.

Safety & Toxicology: The Thiazole Alert

Researchers must be vigilant regarding the bioactivation of the thiazole ring.

  • Mechanism: CYP450-mediated epoxidation of the C4-C5 double bond or S-oxidation can lead to reactive intermediates (ring opening to thioamides or glyoxals).

  • Mitigation Strategy: During lead optimization, consider blocking the C2 position with a metabolically stable group (e.g.,

    
     or a small amide) if glutathione trapping assays reveal high adduct formation.
    

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Luo, Z., et al. (2018). 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons. CNS Neuroscience & Therapeutics.[2] Retrieved from [Link]

  • Kodani, S. D., & Hammock, B. D. (2015). The 4-phenylthiazole scaffold as a template for dual inhibitors of FAAH and sEH. (Contextual SAR reference). Retrieved from [Link]

  • Mishra, C. B., et al. (2017). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Journal of Heterocyclic Chemistry. (General Thiazole Pharmacology).[3][4][5] Retrieved from [Link]

Sources

Technical Guide: Investigating the Biological Role of 4-Methyl-5-phenylthiazole

[1][2]

Executive Summary

4-Methyl-5-phenylthiazole (CAS: 19968-61-7) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3] While historically recognized for its sensory properties (nutty, roasted nuances in cocoa and peanuts), its significance in drug development lies in its dual pharmacological profile: as a Cytochrome P450 (CYP) modulator and a neuroactive pharmacophore .

This guide provides a technical roadmap for investigating this compound, moving beyond its physicochemical properties to its mechanistic interactions within biological systems. It is designed for researchers seeking to utilize this scaffold for designing novel anticonvulsants, neuroprotective agents, or metabolic probes.[1]

Part 1: Chemical & Pharmacological Profile[2][3][4][5]

To investigate this compound, one must first understand the structural determinants that dictate its biological behavior.[1][2]

Physicochemical Properties
PropertyValueBiological Implication
Molecular Formula C₁₀H₉NSLow molecular weight (<200 Da) favors BBB penetration.[1][2]
Molecular Weight 175.25 g/mol Ideal for fragment-based drug design (FBDD).[1][2]
LogP (Predicted) ~3.1Highly lipophilic; suggests high membrane permeability and potential for CNS distribution.[2]
H-Bond Acceptors 1 (Thiazole N)Critical for anchoring to receptor active sites (e.g., Heme iron).[1]
H-Bond Donors 0Enhances BBB permeability by reducing desolvation penalty.[1][2]
Structural Causality

The biological activity of this molecule is driven by two key structural features:

  • The Thiazole Nitrogen (N3): A potent Lewis base.[2] In metabolic enzymes (CYPs), this nitrogen coordinates with the heme iron, acting as a reversible inhibitor.

  • The 4-Methyl / 5-Phenyl Substitution: This specific substitution pattern restricts bond rotation, locking the molecule into a conformation that favors binding to hydrophobic pockets in GABA-A receptors and CYP active sites.[1][2]

Part 2: Mechanisms of Action (MOA)

Mechanism A: Cytochrome P450 (CYP) Modulation

Thiazole derivatives are classic Type II ligands for CYP enzymes.[1][2] The unhindered nitrogen atom of the thiazole ring coordinates axially with the ferric ion (

Biological Consequence: This interaction prevents the binding of molecular oxygen, thereby inhibiting the catalytic cycle of the enzyme. This mechanism is relevant for investigating drug-drug interactions (DDI) or designing metabolic stability into lead compounds.[1][2]

Mechanism B: Neuromodulation (GABAergic Activity)

The this compound core shares structural homology with known anticonvulsants (e.g., Chlormethiazole).[1][2] It acts as a positive allosteric modulator (PAM) of the


1

Biological Consequence: By binding to allosteric sites (distinct from the GABA binding site), it increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and anticonvulsant effects.

Visualization: Mechanistic Pathways

The following diagram illustrates the dual mechanistic pathways of the scaffold.

MOA_PathwaysCompoundThis compoundCYP_EnzymeCYP450 Heme Center(Fe3+)Compound->CYP_Enzyme Ligand BindingGABA_ReceptorGABA-A Receptor(Allosteric Site)Compound->GABA_Receptor Hydrophobic InteractionCoordinationNitrogen-IronCoordinationCYP_Enzyme->CoordinationInhibitionMetabolic Inhibition(Type II Binding)Coordination->InhibitionModulationChloride InfluxIncreaseGABA_Receptor->ModulationEffectNeuronalHyperpolarizationModulation->Effect

Figure 1: Dual mechanistic pathways showing Heme coordination (Metabolic) and GABAergic modulation (Neuroactive).[1]

Part 3: Experimental Protocols

To validate the biological role of this compound, the following self-validating protocols should be employed.

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

Objective: To generate high-purity this compound for biological testing. Rationale: The Hantzsch method is robust, atom-economical, and allows for easy modification of the phenyl ring for SAR studies.

Reagents:

  • 
    -Bromoacetophenone (Substrate A)[1]
    
  • Thioacetamide (Substrate B)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of

    
    -bromoacetophenone in 20 mL of absolute ethanol.
    
  • Addition: Add 10 mmol of thioacetamide slowly with stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Validation: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). Disappearance of starting bromide indicates completion.[2]
    
  • Isolation: Cool to room temperature. If the hydrobromide salt precipitates, filter it. If not, evaporate solvent.[1][2]

  • Neutralization: Treat the residue with 10%

    
     solution to liberate the free base.[2]
    
  • Purification: Extract with dichloromethane (DCM), dry over

    
    , and recrystallize from ethanol/water.
    
Protocol 2: CYP Binding Assay (Spectral Shift)

Objective: To confirm the Type II binding mechanism (direct coordination to Heme). Rationale: This assay distinguishes between simple competitive inhibition and heme-coordination, providing structural insight.[1][2]

Methodology:

  • Preparation: Prepare liver microsomes (human or rat) diluted to 1 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline: Record the baseline optical spectrum (350–500 nm) using a dual-beam spectrophotometer.

  • Titration: Add this compound (dissolved in DMSO) to the sample cuvette in increasing concentrations (0.5 – 50

    
    ). Add an equal volume of DMSO to the reference cuvette.[2]
    
  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Look for a Type II spectrum : a peak at ~425–435 nm and a trough at ~390–405 nm.[2]

  • Calculation: Plot

    
     vs. concentration to determine the spectral dissociation constant (
    
    
    ).
Protocol 3: In Vivo Anticonvulsant Screening (scPTZ Model)

Objective: To assess neuroactivity and BBB penetration.[2] Rationale: The subcutaneous pentylenetetrazole (scPTZ) test is the gold standard for identifying GABA-ergic anticonvulsants.

Methodology:

  • Grouping: Use male Swiss albino mice (n=6 per group).

  • Treatment: Administer this compound (20, 40, 80 mg/kg, i.p.) suspended in 0.5% CMC. Include a control (vehicle) and standard (Diazepam 2 mg/kg).[1]

  • Induction: 30 minutes post-treatment, administer PTZ (85 mg/kg, s.c.).

  • Observation: Observe for 30 minutes.

  • Endpoints:

    • Latency to first clonic seizure.[2]

    • Duration of tonic extension.[2]

    • Protection % (Mortality).[1][2][3]

  • Validation: The standard (Diazepam) must show 100% protection for the assay to be valid.

Part 4: Investigation Workflow

The following flowchart outlines the logical progression of investigating this scaffold, from synthesis to lead optimization.

Investigation_Workflowcluster_InVitroIn Vitro Profilingcluster_InVivoIn Vivo ValidationStartSTART: this compoundInvestigationSynthSynthesis (Hantzsch Method)& Characterization (NMR, MS)Start->SynthCYP_AssayCYP Binding Assay(Target: Metabolic Interaction)Synth->CYP_AssayGABA_AssayRadioligand Binding / Electrophysiology(Target: GABA-A Modulation)Synth->GABA_AssayToxAcute Toxicity (LD50)& Neurotoxicity (Rotarod)CYP_Assay->ToxEfficacyAnticonvulsant Model(scPTZ / MES)GABA_Assay->EfficacyDecisionDecision Gate:Is Therapeutic Index > 10?Tox->DecisionEfficacy->DecisionOptimizeLead Optimization:Modify Phenyl Ring (F, Cl, OMe)Decision->Optimize YesStopStop / Re-evaluateDecision->Stop No

Figure 2: Step-by-step investigation workflow from synthesis to lead optimization decisions.

Part 5: Toxicology & Safety Considerations

When investigating this compound, researchers must anticipate specific toxicological endpoints driven by its structure.[1][2]

  • Hepatotoxicity: Due to its mechanism of CYP inhibition, high doses may lead to reactive metabolite formation or accumulation of co-administered drugs (Drug-Drug Interactions).[2]

  • Neurotoxicity: Excessive GABA-ergic potentiation can lead to sedation, ataxia, or respiratory depression.[1][2] The Rotarod Test is mandatory to distinguish between anticonvulsant activity and motor impairment.[2]

  • Metabolic Activation: The thiazole ring can undergo ring scission or S-oxidation.[1][2] Metabolite identification (via LC-MS/MS) should be performed early to rule out reactive thiourea intermediates.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 21709653, this compound. Retrieved from [Link][1]

  • Mishchenko, M. V., et al. (2022).[1][2] The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Siddiqui, N., et al. (2011).[1][2] Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chimenti, F., et al. (2010).[1][2] Design, synthesis, and biological evaluation of novel thiazole derivatives as antifungal agents. MDPI Molecules. Retrieved from [Link][1][4]

  • Vertex Pharmaceuticals. (2024).[1][2] 4-Methylpyrazole-mediated inhibition of cytochrome P450 2E1 protects renal epithelial cells.[1][2][5] Toxicological Sciences. Retrieved from [Link]

Methodological & Application

The Versatile Synthon: Harnessing 4-Methyl-5-phenylthiazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Motif as a Privileged Scaffold

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Molecules incorporating the thiazole moiety exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Within this important class of compounds, 4-Methyl-5-phenylthiazole emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a strategic starting material in organic synthesis. We will delve into the fundamental reactivity of this synthon, providing step-by-step protocols for its synthesis and subsequent functionalization, and showcase its application in the construction of biologically active molecules.

I. Synthesis of the this compound Core: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most reliable and widely employed methods for the construction of the thiazole ring. This classical multicomponent reaction involves the condensation of a thioamide with an α-haloketone.[3] For the preparation of this compound, the key precursors are thioacetamide and 2-bromo-1-phenylpropan-1-one.

Mechanistic Rationale:

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The choice of solvent and temperature is crucial for achieving high yields and minimizing side reactions. Microwave-assisted synthesis has emerged as a powerful technique to accelerate this transformation, often leading to cleaner reactions and higher yields in significantly shorter reaction times.[4]

Hantzsch_Synthesis Thioacetamide Thioacetamide Intermediate1 Intermediate Adduct Thioacetamide->Intermediate1 + AlphaHaloKetone 2-Bromo-1-phenylpropan-1-one AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration H2O - H2O

Caption: Hantzsch synthesis of this compound.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of this compound
Reagent/SolventMolecular WeightAmount (mmol)Volume/Mass
2-Bromo-1-phenylpropan-1-one213.08 g/mol 1.0213 mg
Thioacetamide75.13 g/mol 1.290 mg
Ethanol--2 mL

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-1-phenylpropan-1-one (1.0 mmol, 213 mg) and thioacetamide (1.2 mmol, 90 mg).

  • Add ethanol (2 mL) to the vial and cap it securely.

  • Place the reaction vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford this compound as a solid.

II. Functionalization of the 4-Methyl Group: A Gateway to Diverse Derivatives

The methyl group at the C4 position of this compound is a key handle for further synthetic transformations. Halogenation of this methyl group, typically through a radical mechanism, provides an electrophilic site for subsequent nucleophilic substitution reactions. This opens up a plethora of possibilities for introducing various functional groups.

Mechanistic Considerations:

The bromination of the methyl group is typically initiated by a radical initiator such as N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator like benzoyl peroxide. The reaction proceeds via a radical chain mechanism involving the abstraction of a hydrogen atom from the methyl group to form a stabilized benzylic-type radical, which then reacts with bromine.

Methyl_Functionalization Start This compound Brominated 4-(Bromomethyl)-5-phenylthiazole Start->Brominated NBS, AIBN Alcohol 4-(Hydroxymethyl)-5-phenylthiazole Brominated->Alcohol H2O, Base Amine 4-(Aminomethyl)-5-phenylthiazole Brominated->Amine NH3 or Amine Thiol 4-(Mercaptomethyl)-5-phenylthiazole Brominated->Thiol NaSH

Caption: Functionalization of the 4-methyl group.

Protocol 2: Bromination of the 4-Methyl Group

This protocol is adapted from the bromination of similar methylthiazole systems.[5]

Reagent/SolventMolecular WeightAmount (mmol)Volume/Mass
This compound175.25 g/mol 1.0175 mg
N-Bromosuccinimide (NBS)177.98 g/mol 1.1196 mg
Benzoyl Peroxide (BPO)242.23 g/mol 0.124 mg
Carbon Tetrachloride--10 mL

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 175 mg), N-bromosuccinimide (1.1 mmol, 196 mg), and benzoyl peroxide (0.1 mmol, 24 mg).

  • Add carbon tetrachloride (10 mL) to the flask.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) and then with water (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 4-(bromomethyl)-5-phenylthiazole, which can be used in the next step without further purification or purified by column chromatography.

III. C-H Functionalization and Cross-Coupling Reactions: Building Biaryl Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The thiazole ring can participate in such reactions, either through pre-functionalization (e.g., halogenation) or via direct C-H activation. The C2 position of the thiazole ring is particularly susceptible to deprotonation and subsequent functionalization.

Rationale for Palladium Catalysis:

Palladium catalysts, in combination with appropriate ligands and bases, can facilitate the oxidative addition of an aryl halide to the metal center, followed by transmetalation with a thiazole-metal species or direct C-H activation of the thiazole ring. Reductive elimination then furnishes the desired biaryl product and regenerates the active catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[6][7][8]

Cross_Coupling Thiazole This compound Product 2-Aryl-4-methyl-5-phenylthiazole Thiazole->Product C-H Activation ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Pd_Catalyst Pd Catalyst, Ligand, Base

Caption: Palladium-catalyzed C-H arylation.

Protocol 3: Palladium-Catalyzed C-H Arylation at the C2-Position

This is a representative protocol based on general procedures for the direct arylation of thiazoles.

Reagent/SolventMolecular WeightAmount (mmol)Volume/Mass
This compound175.25 g/mol 1.0175 mg
Aryl Bromide-1.2Varies
Pd(OAc)₂224.50 g/mol 0.0511.2 mg
P(o-tolyl)₃304.37 g/mol 0.130.4 mg
K₂CO₃138.21 g/mol 2.0276 mg
DMA--5 mL

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 175 mg), the corresponding aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol, 11.2 mg), tri(o-tolyl)phosphine (0.1 mmol, 30.4 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add N,N-dimethylacetamide (DMA, 5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-4-methyl-5-phenylthiazole derivative.

IV. Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound makes it an attractive starting material for the development of novel therapeutic agents. The ability to functionalize different positions of the thiazole ring allows for the systematic exploration of structure-activity relationships (SAR).

Case Study: Synthesis of Novel Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has been reported, with some compounds showing promising cytotoxicity against human lung adenocarcinoma cells.[9] The synthesis typically involves the initial preparation of 2-amino-4-methyl-5-phenylthiazole, followed by acylation and subsequent nucleophilic substitution.

Case Study: Development of Antimicrobial Agents

The 4-phenylthiazole scaffold is also a key feature in the design of new antibacterial and antifungal agents. By modifying the substituents on the phenyl ring and the thiazole core, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.[10]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Hantzsch synthesis, coupled with the diverse reactivity of its methyl group and thiazole ring, provides access to a wide array of complex molecules. The protocols and applications outlined in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel compounds for medicinal and materials science applications. The continued exploration of the synthetic potential of this scaffold is expected to lead to the discovery of new and improved bioactive molecules.

References

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  • Zhang, Y., et al. (2018). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 23(12), 3237.
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Sources

Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 4-Methyl-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety and the Imperative for Cytotoxicity Profiling

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1] 4-Methyl-5-phenylthiazole, as part of this versatile chemical family, warrants rigorous toxicological evaluation to determine its potential as a therapeutic agent or to understand its risk profile. Cytotoxicity assays are the frontline tools in this evaluation, providing crucial data on how a compound affects cellular viability, proliferation, and fundamental biological processes.

This guide provides a multi-tiered strategy for the comprehensive in vitro cytotoxicity assessment of this compound. We move beyond simple endpoint measurements to build a logical workflow that progresses from broad screening to mechanistic investigation. The protocols herein are designed to be robust and self-validating, empowering researchers to generate reliable and interpretable data.

A Multi-Tiered Strategy for Cytotoxicity Assessment

A robust assessment of cytotoxicity should not rely on a single assay. Different methods measure different cellular events, and a single endpoint can be misleading. We advocate for a tiered approach:

  • Tier 1: Primary Screening for Viability and Membrane Integrity. Establish a baseline cytotoxic profile and determine the half-maximal inhibitory concentration (IC50).

  • Tier 2: Mechanistic Elucidation. Investigate the mode of cell death (apoptosis vs. necrosis) and explore common pathways of chemical-induced toxicity, such as oxidative stress.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Investigation MTT MTT Assay (Metabolic Activity) IC50 Determine IC50 Value MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 Caspase Caspase-3/7 Assay (Apoptosis Execution) Conclusion Comprehensive Cytotoxicity Profile Caspase->Conclusion ROS ROS Assay (Oxidative Stress) ROS->Conclusion Start Compound Treatment (this compound) Start->MTT Dose-Response Start->LDH Dose-Response IC50->Caspase Treat at IC50 concentrations IC50->ROS Treat at IC50 concentrations

Caption: Tiered workflow for cytotoxicity assessment.

Tier 1: Primary Cytotoxicity Screening

The initial goal is to determine if, and at what concentrations, this compound impacts fundamental cellular functions. We employ two distinct assays that measure different aspects of cell health: metabolic activity and plasma membrane integrity.

Assay Comparison
AssayPrincipleEndpoint MeasurementKey AdvantagesPotential Pitfalls
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[2]Colorimetric (OD at ~570 nm) measurement of insoluble formazan.[3]Inexpensive, well-established, high-throughput compatible.Interference from reducing compounds; requires a solubilization step.[3]
LDH Assay Release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised membrane integrity.[4][5][6]Colorimetric (OD at ~490 nm) or luminescent signal proportional to LDH activity in the supernatant.[5][7]Measures cell death (necrosis/late apoptosis); supernatant can be used, leaving cells for other assays.Background signal from LDH in serum-containing media; does not distinguish between apoptosis and necrosis.[5][8]
Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from standard methodologies and is designed to assess the effect of this compound on cellular metabolic function.[2][9]

G cluster_0 MTT Assay Principle Mito Mitochondrial Reductase (in viable cell) Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->Mito Solution Purple Solution Formazan->Solution Dissolves in DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solution Reader Measure OD ~570 nm Solution->Reader

Caption: Principle of the MTT cytotoxicity assay.

Materials:

  • Selected cell line (e.g., HepG2 for hepatotoxicity studies, A549 for lung cancer models).[1][10]

  • Complete cell culture medium.

  • 96-well flat-bottom tissue culture plates.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C.[2][11]

  • Solubilization solution: Dimethyl sulfoxide (DMSO).[3]

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect from light. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[3]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Read the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Analysis: Calculate percent viability relative to the vehicle control:

    • % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a direct marker of cell lysis.[6]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional controls for this assay:

    • Maximum LDH Release Control: Lyse a set of untreated wells by adding a lysis buffer (provided in most commercial kits) 45 minutes before the end of incubation.

    • Background Control: Medium without cells.

  • Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.[5]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Do not disturb the cell pellet.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate, as per the manufacturer's instructions.[5]

  • Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[5] The LDH in the supernatant will catalyze the conversion of a tetrazolium salt into a colored formazan product.[4] Measure the absorbance at 490-520 nm.

  • Analysis:

    • First, subtract the background control absorbance from all other readings.

    • Calculate percent cytotoxicity using the formula:

      • % Cytotoxicity = [(OD_treated - OD_vehicle_control) / (OD_max_release - OD_vehicle_control)] * 100

Tier 2: Mechanistic Investigation

With an established IC50, the next step is to understand how this compound induces cell death.

Protocol 3: Caspase-3/7 Assay for Apoptosis

Activation of effector caspases 3 and 7 is a hallmark of apoptosis. This protocol uses a luminogenic substrate that produces light upon cleavage by active caspases.

G cluster_1 Caspase-3/7 Assay Principle Caspase Active Caspase-3/7 Luciferin Aminoluciferin Caspase->Luciferin Cleaves Substrate Pro-luminescent Substrate (DEVD) Substrate->Caspase Light Luminescent Signal Luciferin->Light Oxidized by Luciferase Luciferase + ATP, O₂ Luciferase->Light

Caption: Principle of a luminescent Caspase-3/7 assay.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50). Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[12] Allow it to equilibrate to room temperature.

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to cool to room temperature for ~15 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light. The reagent causes cell lysis, freeing the caspases to act on the substrate.[12]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Express the results as fold-change in luminescence relative to the vehicle control. A significant increase indicates the activation of apoptosis.

Protocol 4: Intracellular ROS Detection

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a common mechanism of drug-induced toxicity.[13] This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence. Allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of H₂DCFDA working solution (typically 5-10 µM in serum-free medium) to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light. During this time, intracellular esterases cleave the diacetate group, trapping the probe inside the cells.[14]

  • Compound Treatment: Remove the H₂DCFDA solution, wash the cells once with warm PBS, and add 100 µL of medium containing the desired concentrations of this compound. Include a positive control for ROS induction (e.g., H₂O₂ or pyocyanin).

  • Data Acquisition: Immediately begin measuring fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Readings can be taken kinetically over a period of 1-4 hours.

  • Analysis: Inside the cell, ROS oxidizes the non-fluorescent probe to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The rate of fluorescence increase is proportional to the rate of ROS generation. Plot fluorescence intensity over time or as an endpoint measurement relative to the vehicle control.

Conclusion and Interpretation

By integrating the results from this multi-tiered approach, a comprehensive cytotoxicity profile of this compound can be constructed. For example:

  • A low IC50 in the MTT assay but a high IC50 in the LDH assay might suggest the compound is cytostatic (inhibits proliferation) or causes metabolic dysfunction without immediate cell lysis.

  • A positive result in both the LDH and Caspase-3/7 assays indicates that the compound induces apoptosis leading to secondary necrosis.

  • A strong ROS signal correlated with a decrease in viability suggests that oxidative stress is a primary mechanism of the compound's toxicity.

This structured, mechanistically-driven approach provides a robust foundation for decision-making in drug development and chemical safety assessment, fulfilling the principles outlined by regulatory bodies like the OECD for in vitro toxicity testing.[16][17]

References

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  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PubMed Central. Retrieved from [Link]

  • Charles River. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]

Sources

What are the experimental conditions for the hydrogenation of thiazole intermediates?

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiazole Ring Reduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from antibiotics to anti-inflammatory drugs.[1][2] Its aromatic nature provides a stable scaffold for molecular elaboration.[1] However, the selective reduction of the thiazole ring to its partially saturated (thiazoline) or fully saturated (thiazolidine) counterparts unlocks new dimensions in drug design, introducing critical stereochemical complexity and modifying the molecule's physicochemical properties.[3][4]

This controlled hydrogenation is a non-trivial process fraught with challenges. The primary obstacle is achieving selective reduction of the thiazole ring without causing unintended side reactions, such as the cleavage of the carbon-sulfur bond (desulfurization) or the reduction of other sensitive functional groups within the molecule.[2][5] Furthermore, the sulfur atom inherent to the thiazole ring can act as a poison to many common hydrogenation catalysts, leading to sluggish or incomplete reactions.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental conditions required for the successful and selective hydrogenation of thiazole intermediates. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting insights to navigate the complexities of this vital transformation.

PART 1: Mastering the Experimental Parameters

The success of a thiazole hydrogenation reaction is a delicate balance of several key parameters. Understanding their interplay is crucial for achieving the desired chemical outcome.

The Catalyst: The Heart of the Transformation

The choice of catalyst is the most critical decision in designing a thiazole hydrogenation experiment. The catalyst dictates not only the reaction's feasibility but also its selectivity.

  • Platinum Oxide (PtO₂ - Adam's Catalyst): The Workhorse for Ring Saturation. PtO₂ is generally the most effective and recommended catalyst for the complete reduction of the thiazole ring to a thiazolidine.[5] It demonstrates good activity and is less prone to causing the catastrophic C-S bond cleavage compared to more aggressive catalysts.[2] The active catalyst, finely divided platinum, is formed in situ under the hydrogen atmosphere.

  • Palladium on Carbon (Pd/C): For Selective Functional Group Reduction. When the goal is to reduce other functionalities (e.g., nitro groups, alkenes) while preserving the aromaticity of the thiazole ring, Pd/C is a common choice.[5] However, a significant drawback is its susceptibility to poisoning by the thiazole's sulfur atom.[5] This often necessitates higher catalyst loadings (10-20 mol% or even stoichiometric amounts) and careful reaction monitoring to avoid stalling.[5]

  • Raney Nickel (Raney® Ni): A Catalyst to Avoid. While a powerful hydrogenation catalyst, Raney Nickel is notoriously aggressive and is known to promote desulfurization, leading to the complete degradation and cleavage of the thiazole ring.[2][5] Its use should be strictly avoided when the integrity of the heterocyclic core is desired.[5]

  • Rhodium-Based Catalysts (e.g., Rh/Al₂O₃): A Niche Alternative. Rhodium catalysts may offer a middle ground, providing good selectivity for the hydrogenation of aromatic and olefinic groups without readily attacking the thiazole ring.[5] They can be considered when Pd/C performance is suboptimal due to poisoning.

Reaction Conditions: Fine-Tuning for Selectivity

Once a catalyst is selected, the temperature, pressure, and solvent must be optimized to guide the reaction toward the desired product.

  • Hydrogen Pressure: The pressure of hydrogen gas is a direct lever on the reaction rate and the extent of reduction.[5]

    • High Pressure (e.g., >50 psi): Favors complete and rapid reduction of the thiazole ring to thiazolidine.[5]

    • Low Pressure (e.g., atmospheric): Generally preferred for partial or selective hydrogenations, as it provides a greater degree of control and minimizes the risk of over-reduction.[5]

  • Temperature: Reaction temperature influences both kinetics and selectivity.

    • Room Temperature: Often the starting point for PtO₂-catalyzed ring reductions to maintain selectivity and prevent side reactions.[5]

    • Lower Temperatures: Can be employed to favor partial hydrogenation, stopping at the thiazoline intermediate if desired.[5]

    • Elevated Temperatures: While this can increase the reaction rate, it significantly raises the risk of over-reduction and C-S bond cleavage, especially with more active catalysts.[5]

  • Solvent Choice: The solvent not only dissolves the substrate but also influences catalyst activity and selectivity.[5]

    • Polar, Protic Solvents: Ethanol and methanol are excellent and widely used choices, particularly for PtO₂-catalyzed reactions.[5] They effectively dissolve a range of substrates and facilitate the hydrogenation process.

    • Aprotic Solvents: Ethyl acetate is another good starting point, offering a more neutral reaction environment.[5]

    • Acidic Solvents: Glacial acetic acid can be used as a solvent, particularly for the hydrogenation of nitrogen-containing heterocycles, as it can help activate the ring towards reduction.[6]

The Substrate: Substituent Effects

The electronic and steric properties of substituents on the thiazole ring can profoundly impact its reactivity.[5]

  • Electron-Withdrawing Groups (EWGs): These groups can make the thiazole ring more electron-deficient and thus more susceptible to reduction.[5]

  • Electron-Donating Groups (EDGs): These may slightly decrease the ring's reactivity towards hydrogenation.

  • Steric Hindrance: Bulky substituents near the reactive sites can hinder the catalyst's approach, slowing down or preventing the reaction.[5]

Data Summary: Typical Hydrogenation Conditions
Objective Typical Catalyst Pressure (H₂)[5] Temperature[5] Common Solvents[5] Key Considerations
Thiazole → Thiazolidine Platinum Oxide (PtO₂)50 - 100 psiRoom Temp.Ethanol, MethanolThe most reliable method for full ring saturation.
Reduce other groups, preserve thiazole Palladium on Carbon (Pd/C)Atmospheric - 50 psiRoom Temp.Ethyl Acetate, EthanolHigh catalyst loading may be needed due to sulfur poisoning.
Partial Reduction (Thiazole → Thiazoline) Platinum Oxide (PtO₂)Low (Atmospheric)Low (0°C to RT)Ethanol, MethanolRequires careful monitoring to avoid over-reduction.
Ring Cleavage (Desulfurization) Raney NickelVariableElevatedMethanol, EthanolAVOID unless C-S bond cleavage is the desired outcome.[2][5]

PART 2: Experimental Protocols & Workflows

This section provides a detailed, self-validating protocol for the complete hydrogenation of a substituted thiazole to its corresponding thiazolidine using Platinum Oxide.

Protocol: PtO₂-Catalyzed Hydrogenation of a Substituted Thiazole

This protocol is a general guideline and should be optimized for the specific substrate.

Materials:

  • Substituted Thiazole Intermediate

  • Platinum (IV) Oxide (PtO₂, Adam's Catalyst)

  • Anhydrous Ethanol (or Methanol)

  • Hydrogen Gas (High Purity)

  • Inert Gas (Nitrogen or Argon)

  • Celite® (Diatomaceous Earth)

  • Parr Shaker or similar high-pressure hydrogenation apparatus

  • Reaction monitoring tools: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS)

Workflow Diagram:

G cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Isolation prep1 Dissolve Substrate in Solvent prep2 Add PtO₂ Catalyst (5-10 mol%) prep1->prep2 prep3 Seal Reaction Vessel prep2->prep3 react1 Purge with N₂/Ar prep3->react1 react2 Pressurize with H₂ (e.g., 50 psi) react1->react2 react3 Stir Vigorously at Room Temp. react2->react3 react4 Monitor Progress (TLC / LC-MS) react3->react4 workup1 Vent H₂ & Purge N₂ react4->workup1 workup2 Filter through Celite® to Remove Catalyst workup1->workup2 workup3 Concentrate Filtrate (Rotary Evaporation) workup2->workup3 workup4 Purify Crude Product (Chromatography) workup3->workup4 end end workup4->end Final Product

Caption: Experimental workflow for thiazole hydrogenation.

Step-by-Step Procedure:

  • Vessel Preparation: In a suitable high-pressure reaction vessel (e.g., a Parr bottle), dissolve the substituted thiazole intermediate in anhydrous ethanol to a concentration of approximately 0.1 M.[5]

  • Catalyst Addition: To the solution, carefully add Platinum Oxide (PtO₂) catalyst. A typical loading is 5-10 mol% relative to the thiazole substrate.[5] Safety Note: Pt catalysts can be pyrophoric. Handle in an inert atmosphere if possible and do not add to flammable solvents in the presence of air.

  • System Sealing and Purging: Securely seal the reaction vessel. Purge the vessel and its contents with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.[5] This is a critical step to prevent the formation of explosive H₂/O₂ mixtures and to ensure catalyst activity.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel to the desired pressure (a starting point of 50 psi is recommended).[5]

  • Reaction Execution: Begin vigorous stirring or shaking of the reaction mixture at room temperature.[5] The solution will typically turn black as the PtO₂ is reduced to active platinum black.

  • In-Process Monitoring (Self-Validation): Monitor the reaction's progress periodically. Carefully and safely take small aliquots to analyze by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot/peak will indicate conversion. Reaction times can vary from a few hours to overnight.[5]

  • Reaction Completion and Workup: Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel with inert gas again to remove any residual hydrogen.[5]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous platinum catalyst.[5] Wash the Celite pad with additional reaction solvent (ethanol) to ensure complete recovery of the product.[5]

  • Isolation: Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[5]

  • Purification: The crude material can then be purified by standard laboratory techniques, such as flash column chromatography or recrystallization, to yield the final thiazolidine product.

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Reaction Stalled / Low Reactivity Catalyst Poisoning: The thiazole sulfur has deactivated the catalyst surface.[5]• Increase catalyst loading to compensate for poisoning.[5]• Use a fresh, more active batch of catalyst.[5]• Consider a more sulfur-tolerant catalyst if the problem persists.
Desulfurization / Ring Cleavage Overly Aggressive Conditions: The catalyst is too active, or the temperature/pressure is too high.[5]Avoid Raney Nickel. [2][5]• Switch to a milder catalyst like PtO₂.[5]• Reduce hydrogen pressure and/or temperature.[5]
Over-reduction of other functional groups Lack of Selectivity: The chosen catalyst and conditions are not selective enough.• Switch to a more selective catalyst (e.g., Pd/C).• Lower the hydrogen pressure and temperature significantly.[5]

Reaction Pathway Visualization

ReactionScheme cluster_main Desired Hydrogenation Pathway cluster_side Undesired Side Reaction Thiazole Thiazole (Aromatic) Thiazoline Thiazoline (Partially Reduced) Thiazole->Thiazoline +H₂ Cleavage Ring Cleavage Products (Desulfurization) Thiazole->Cleavage +H₂ (Aggressive Catalyst) Thiazolidine Thiazolidine (Fully Saturated) Thiazoline->Thiazolidine +H₂

Caption: Pathways in thiazole hydrogenation.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - NIH. [Link]

  • An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. [Link]

  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

What are the common side products in the Hantzsch thiazole synthesis and how to avoid them?

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for the Hantzsch Thiazole Synthesis. It is designed to assist researchers in troubleshooting specific failures, optimizing yields, and ensuring high purity of thiazole derivatives.

Status: Operational | Topic: Side Product Elimination & Protocol Optimization

Diagnostic Workflow: Identify Your Failure Mode

Before adjusting parameters, use this logic flow to identify the specific side product or failure mode affecting your reaction.

Hantzsch_Troubleshooting Start Observation: Reaction Complete TLC_Check TLC Analysis Start->TLC_Check SingleSpot Single Spot? TLC_Check->SingleSpot Yes MultipleSpots Multiple Spots/Streaking TLC_Check->MultipleSpots No NMR_Check 1H NMR Analysis SingleSpot->NMR_Check Issue_Regio Distinct sets of aromatic signals MultipleSpots->Issue_Regio Close Rf spots Issue_Tar Black Tar / Low Yield MultipleSpots->Issue_Tar Baseline streaking Issue_OH Signal at 5-6 ppm (CH) + Broad OH signal NMR_Check->Issue_OH Non-aromatic signals NMR_Check->Issue_Regio Doublets/Isomer mix Diagnosis_Inter Diagnosis: Stable Hydroxythiazoline (Incomplete Dehydration) Issue_OH->Diagnosis_Inter Diagnosis_Regio Diagnosis: Regioisomerism (Imino-thiazoline formation) Issue_Regio->Diagnosis_Regio Diagnosis_Poly Diagnosis: α-Haloketone Polymerization Issue_Tar->Diagnosis_Poly

Figure 1: Diagnostic decision tree for identifying common Hantzsch synthesis failure modes.

Troubleshooting Guide (Q&A)
Issue 1: The "Stable Intermediate" Trap

User Question: I isolated a solid that looks like my product, but the NMR shows a non-aromatic proton at ~6.0 ppm and a broad singlet. The mass spec matches the product + 18. What happened?

Technical Analysis: You have isolated the 4-hydroxy-2-thiazoline intermediate . The Hantzsch synthesis proceeds in two distinct steps:

  • S-alkylation: Formation of an acyclic thioimidate (often transient).

  • Cyclization & Dehydration: Attack of the nitrogen on the carbonyl to form the hydroxythiazoline, followed by loss of water. In many cases, especially with electron-withdrawing groups on the ketone or bulky substituents, the dehydration step is not spontaneous and the reaction stalls at the hydroxythiazoline stage.

Corrective Protocol:

  • Force Dehydration: Do not discard the solid. Resuspend it in ethanol containing catalytic acid (e.g., p-toluenesulfonic acid or conc. HCl) and reflux for an additional 1-2 hours.

  • Solvent Switch: If using room temperature methods (e.g., in DMF), switch to refluxing ethanol or acetic acid to provide the thermal energy required for elimination.

  • Scavengers: For stubborn cases, use a dehydrating agent like trifluoroacetic anhydride (TFAA) in dichloromethane.

Issue 2: The "Black Tar" Phenomenon

User Question: My reaction mixture turned dark black/brown, and I obtained very little precipitate. The crude material is sticky and impossible to purify.

Technical Analysis: This is caused by the decomposition or self-condensation of the α-haloketone . α-Haloketones are potent electrophiles but are also thermally unstable and sensitive to light. In the presence of basic impurities or if the thioamide reacts too slowly, the haloketone undergoes an aldol-type self-condensation/polymerization, forming complex dark tars.

Corrective Protocol:

  • Purify Starting Material: Ensure your α-haloketone is not already degraded. If it is dark or lachrymatory (tear-inducing) beyond normal levels, recrystallize or distill it before use.

  • Order of Addition: Add the α-haloketone last. Dissolve the thioamide/thiourea in the solvent first, then add the haloketone solution dropwise. This ensures the haloketone immediately encounters the nucleophile (sulfur) rather than other haloketone molecules.

  • Temperature Control: Start the reaction at 0°C or room temperature. Only apply heat once the initial exothermic alkylation is complete.

Issue 3: Regioisomer Contamination

User Question: I see two sets of signals in my NMR. I suspect I have a mixture of the thiazole and something else.

Technical Analysis: You likely have regioisomeric 2-imino-2,3-dihydrothiazoles . While the sulfur atom is the most nucleophilic site (leading to the desired thiazole), the nitrogen can compete, especially under strongly acidic conditions or with sterically hindered thioureas. This leads to N-alkylation rather than S-alkylation, or tautomerization of the final product.

Corrective Protocol:

  • Buffer the Reaction: Avoid strong mineral acids (like HCl) as the sole solvent. Use buffered conditions (e.g., Sodium Acetate in Ethanol) to keep the pH closer to neutral, favoring the softer nucleophile (Sulfur) attack.

  • Base Wash: The imino-thiazoline salts often have different solubility profiles. Washing the crude solid with aqueous NaHCO₃ can sometimes selectively dissolve or precipitate the impurity depending on the specific pKa.

Optimized Experimental Protocol

This "Gold Standard" protocol is designed to minimize the side products discussed above by controlling stoichiometry, temperature, and pH.

Reagents:

  • α-Bromoketone (1.0 equiv)

  • Thioamide or Thiourea (1.1 equiv) - Slight excess prevents haloketone polymerization.

  • Ethanol (Absolute) or Methanol

  • Optional: Sodium Acetate (1.1 equiv) - Acts as an acid scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.1 equiv of the thioamide in absolute ethanol (approx. 5 mL per mmol).

    • Checkpoint: Ensure the solution is clear. If the thioamide is insoluble, mild heating (40°C) is acceptable.

  • Controlled Addition: Dissolve 1.0 equiv of α-bromoketone in a minimal amount of ethanol. Add this solution dropwise to the stirring thioamide solution over 10-15 minutes at Room Temperature (RT).

    • Why: Keeps the concentration of free haloketone low, preventing self-condensation (Black Tar).

  • Reaction Phase:

    • Stir at RT for 30 minutes.

    • Heat to reflux for 1-2 hours.

    • Monitor: Check TLC.[1][2][3] If the hydroxythiazoline intermediate is present (lower Rf than haloketone, often UV active), continue refluxing.

  • Isolation (The Neutralization Step):

    • Cool the mixture to RT. A precipitate (HBr salt) may form.

    • Crucial Step: Pour the reaction mixture into 10% aqueous Na₂CO₃ or NH₄OH.

    • Why: The reaction produces HBr.[1] The product often exists as a hygroscopic salt. Neutralizing liberates the free base, which is usually a stable, non-hygroscopic solid that precipitates cleanly.

  • Purification: Filter the precipitate, wash with water (to remove inorganic salts), and recrystallize from Ethanol/Water if necessary.

Comparative Data: Solvent & Condition Effects
VariableConditionOutcomeRisk Factor
Solvent Ethanol (Reflux) High Yield, Clean Standard method. May require longer times for bulky substrates.
DMF (RT)Fast ReactionHarder to remove solvent; risk of incomplete dehydration (hydroxythiazoline).
Water (Reflux)Green ChemistryPoor solubility for lipophilic ketones; requires phase transfer catalyst.
Additive None (Acidic) FastRisk of N-alkylation (regioisomers) and degradation of acid-sensitive groups.
NaOAc (Buffered)ControlledPrevents acid-catalyzed side reactions; easier workup.
Temp Stepwise (RT

Reflux)
Optimal Minimizes polymerization; ensures dehydration.
High Heat (Initial)VariableHigh risk of "Black Tar" formation.
Mechanistic Visualization of Side Products

Understanding the bifurcation points in the mechanism is key to control.

Mechanism_SideProducts Reagents α-Haloketone + Thioamide S_Alkyl S-Alkyl Thioimidate (Intermediate A) Reagents->S_Alkyl S-Attack (Kinetic) Polymer Polymer/Tar (Self-Condensation) Reagents->Polymer Heat/Base/Slow Rxn Regio N-Alkyl Isomer (Regioisomer) Reagents->Regio N-Attack (Acidic) Hydroxy Hydroxythiazoline (Intermediate B) S_Alkyl->Hydroxy Cyclization Product Thiazole (Final Product) Hydroxy->Product -H2O (Heat/Acid) Stable_Int Stalled Intermediate (No Dehydration) Hydroxy->Stable_Int Low Temp/Sterics

Figure 2: Reaction pathway showing bifurcation points where side products (Red) diverge from the desired pathway (Green/Blue).

References
  • Hantzsch Thiazole Synthesis Mechanism & Overview Source: Chem Help Asap.[1] "Hantzsch Thiazole Synthesis." [Link]

  • Regioselectivity in Hantzsch Synthesis Source: Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives Source: National Institutes of Health (PMC). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." [Link]

  • Thiazole Synthesis Methodologies Source: Organic Chemistry Portal. "Synthesis of Thiazoles." [Link]

Sources

How to address stability issues in the large-scale production of 4-methyl-5-formylthiazole?

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in the large-scale production and stabilization of 4-methyl-5-formylthiazole (MFT) , a critical intermediate for third-generation cephalosporins like Cefditoren pivoxil .

Executive Summary: The Stability Paradox

MFT presents a classic process chemistry paradox: the thiazole ring is robust, but the C5-formyl group introduces significant volatility and reactivity. In large-scale production, "stability" is not just about shelf-life; it is about kinetic control during synthesis .

The industry standard has shifted from hazardous oxidative routes (using CrO₃/MnO₂) to the catalytic hydrogenation of 4-methylthiazole-5-carbonyl chloride (Rosenmund-like reduction). This guide focuses on stabilizing this specific workflow.

Module 1: Critical Process Parameters (The "Golden Path")

To prevent degradation, you must control the reaction kinetics precisely. We recommend the Pd/BaSO₄ Hydrogenation Protocol over oxidative methods due to superior atom economy and lower waste profiles.

Optimized Industrial Protocol
  • Precursor: 4-methylthiazole-5-carbonyl chloride (freshly prepared).[1]

  • Catalyst: 7.5% Pd on BaSO₄ (Particle size strictly controlled at ~5 µm).

  • Solvent: Xylene (anhydrous).

  • Temperature: 140°C (Reflux).[1][2]

  • Atmosphere: Continuous H₂ sparging.

Process Logic Visualization

The following diagram illustrates the critical control points (CCPs) where instability arises.

MFT_Process_Stability Raw 4-Methylthiazole-5-carboxylic Acid Chloride Acid Chloride Intermediate (Highly Reactive) Raw->Chloride SOCl2, Reflux Hydrogenation Hydrogenation (140°C) Pd/BaSO4 Catalyst Chloride->Hydrogenation Critical Step: Rapid conversion required Fail1 Risk: Hydrolysis back to Acid if moisture enters Chloride->Fail1 Crude Crude MFT Mixture Hydrogenation->Crude H2 flow control Fail2 Risk: Over-reduction to Alcohol if H2 pressure too high Hydrogenation->Fail2 Purification pH Adjustment & Extraction (Removal of Acid Byproducts) Crude->Purification Quench with 10% HCl Final Pure 4-Methyl-5-formylthiazole Purification->Final Distillation (Vac) Fail3 Risk: Aldol Condensation if pH > 10 during workup Purification->Fail3

Caption: Process flow identifying Critical Control Points (CCPs) where degradation pathways (red dashed lines) diverge from the target synthesis.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists.

Category A: Reaction Stability & Yield Loss

Q1: Our yield drops significantly after the acid chloride formation step. The intermediate turns dark. Why?

  • Diagnosis: Thermal Polymerization & Hydrolysis. The acid chloride is thermally unstable and highly hygroscopic.

  • Mechanism: Excess thionyl chloride (

    
    ) left in the pot acts as a Lewis acid, catalyzing the self-polymerization of the thiazole ring at high temperatures.
    
  • Corrective Action:

    • Vacuum Strip: Remove

      
       completely under reduced pressure immediately after reflux.
      
    • Telescoping: Do not store the acid chloride. Dissolve it in xylene and proceed to hydrogenation immediately.

    • Inerting: Ensure the transfer line is strictly anhydrous (

      
       purged).
      

Q2: The hydrogenation reaction stalls (incomplete conversion) despite fresh catalyst.

  • Diagnosis: Catalyst Poisoning (Sulfur Scavenging).

  • Mechanism: The thiazole sulfur atom can coordinate with Palladium, reducing its activity. However, the BaSO₄ support is designed to mitigate this. If stalling occurs, it is often due to particle agglomeration .

  • Data Insight: Research indicates a non-linear relationship between BaSO₄ particle size and yield.

    • Optimal Size: 5 µm.[1][2]

    • Issue: Particles < 1 µm agglomerate, reducing effective surface area.

  • Corrective Action: Verify the particle size distribution (PSD) of your Pd/BaSO₄ batch. Use a catalyst with a defined support size of 5 µm [1].[2]

Category B: Purification & Product Quality

Q3: We observe a "red oil" impurity during the workup that is difficult to separate.

  • Diagnosis: Aldol Condensation Dimers.

  • Mechanism: MFT is an aldehyde.[2][3][4][5] In the presence of strong bases (used during neutralization), it undergoes self-condensation.

  • Corrective Action:

    • pH Control: When neutralizing the acidic quench solution, do not overshoot pH 8.0. Use Sodium Carbonate (

      
      ) rather than NaOH to avoid local hotspots of high alkalinity.
      
    • Temperature: Perform the neutralization at

      
      .
      

Q4: The final product darkens within 24 hours of distillation.

  • Diagnosis: Auto-oxidation (Radical Chain Reaction).

  • Mechanism: The formyl hydrogen is abstracted by oxygen, forming a radical that propagates to create peracids, which then degrade the thiazole ring.

  • Corrective Action:

    • Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) to the collection flask before distillation begins.

    • Storage: Store under Argon (heavier than air) rather than Nitrogen for better blanketing.

Module 3: Quantitative Stability Data

Use this table to benchmark your process performance.

ParameterTarget RangeFailure IndicatorRoot Cause of Failure
Reaction Temp 138–142°CLow Yield / Tar formation<135°C: Slow kinetics; >145°C: Polymerization
Catalyst Load 7.5% PdSlow Reaction<5% Pd: Insufficient active sites [1]
Workup pH 7.5 – 8.0Red ImpuritiespH > 9.0 triggers Aldol condensation
Storage Temp 2 – 8°CYellow/Brown ColorAuto-oxidation (Acid formation)

Module 4: Storage & Shelf-Life Protocol

To ensure long-term stability of the isolated MFT:

  • Container: Type III amber glass or fluorinated HDPE.

  • Headspace: Purge with Argon.

  • Desiccant: Do not use acidic desiccants. Silica gel sachets are recommended in the secondary containment.

Degradation Pathway Visualization

MFT_Degradation cluster_Oxidation Oxidative Pathway (Air Exposure) cluster_Condensation Base/Heat Pathway MFT MFT (Aldehyde) Acid 4-Methylthiazole-5-carboxylic Acid (Solid Precipitate) MFT->Acid + O2 (Auto-oxidation) Dimer Aldol Dimers (Red/Dark Oil) MFT->Dimer pH > 9 or Heat

Caption: Primary degradation pathways. Oxidative degradation leads to solid precipitates, while condensation leads to viscous oils.

References

  • Bai, N., Sha, Y., & Meng, G. (2008).[1] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formylthiazole. Molecules, 13(4), 943–947. [1]

  • Harrington, C.R., et al. (1939).[5] Synthesis of Thiazole Derivatives. Journal of the Chemical Society.[1][5] (Foundational synthesis reference).

  • PubChem Database. (n.d.). 4-Methylthiazole-5-carboxaldehyde Compound Summary.

Sources

How to optimize reaction conditions for the cyclization of thiazole rings?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Cyclization Optimization

Case ID: THZ-OPT-2024 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimizing Thiazole Ring Formation

Introduction: The Thiazole Challenge

Welcome to the Technical Support Center. You are likely here because your thiazole cyclization—a cornerstone of medicinal chemistry found in agents like dasatinib and ritonavir—is failing to meet yield or purity specifications.

While the Hantzsch synthesis is the historical "workhorse" (dating back to 1887), it is prone to forming intractable tars, suffering from regioselectivity issues, or failing with acid-sensitive substrates. This guide moves beyond textbook definitions to provide field-tested optimization protocols, one-pot workarounds, and advanced catalytic alternatives.

Module 1: The Hantzsch Synthesis (Standard & Troubleshooting)

Ticket #101: "My reaction turns into a black tar and yield is <30%."

The Hantzsch condensation involves the reaction of an


-haloketone with a thioamide (or thiourea).[1][2][3] It is robust but sensitive to acidity and solvent polarity.
Core Protocol (Optimized)
  • Reagents:

    
    -Bromoketone (1.0 equiv), Thioamide/Thiourea (1.1 equiv).
    
  • Solvent: Ethanol or Methanol (0.5 M concentration).

  • Additives: If the substrate is acid-sensitive, add NaHCO₃ (1.5 equiv) solid directly to the reaction to buffer the generated HBr.

  • Conditions: Reflux for 1-2 hours. Pro-Tip: Do not overheat. Monitor by TLC.[2] prolonged heating promotes polymerization.

Mechanism & Failure Points (Visualization)

The reaction proceeds via an SN2 attack followed by a cyclodehydration. The intermediate hydroxythiazoline is often the "stuck" point.

HantzschMechanism Start α-Haloketone + Thioamide SN2 S_N2 Attack (Thioimidate) Start->SN2 fast Inter Hydroxythiazoline (Intermediate) SN2->Inter cyclization Dehydration Dehydration (- H2O) Inter->Dehydration acid catalyzed Tar Black Tar (Oligomers) Inter->Tar Polymerization (if overheated) Product Thiazole (Aromatic) Dehydration->Product

Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Low Yield / Sticky Tar Polymerization of the

-haloketone or intermediate.
Switch Solvent: Use 2-propanol or DMF. Buffer: Add solid NaHCO₃ or CaCO₃ to scavenge HBr.
Product stays in aqueous layer Product formed as HBr salt (highly water soluble).Neutralization: The reaction produces HBr. You must neutralize with saturated NaHCO₃ or NH₄OH to precipitate the free base thiazole [1].
Regioisomer Mixture Competition between N-attack and S-attack (rare, but happens with unsymmetrical thioureas).Hard/Soft Acid Base: Sulfur is softer and usually attacks the

-carbon (soft electrophile) first. Ensure the leaving group on the ketone is a good soft leaving group (Br > Cl).
Starting Material Left Hydroxythiazoline intermediate did not dehydrate.Force Dehydration: Add a Dean-Stark trap (if toluene) or a pinch of p-TsOH if running under neutral conditions.

Module 2: One-Pot "Green" Optimization

Ticket #102: "I want to avoid handling toxic/lachrymatory


-haloketones." 

Isolating


-bromoketones is hazardous and they degrade effectively. The modern approach generates them in situ.
The Iodine/Ketone Protocol (Metal-Free)

This method allows you to start directly from the ketone and thiourea [2].

  • Reagents: Ketone (1.0 equiv), Thiourea (2.0 equiv), Iodine (I₂, 1.1 equiv).

  • Solvent: Refluxing Ethanol.

  • Mechanism: Iodine halogenates the ketone in situ to form the

    
    -iodoketone, which is immediately trapped by thiourea.
    
  • Workup: Treat with aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine before neutralization.

Scientist's Note: For an even greener approach, Trichloroisocyanuric Acid (TCCA) can be used as the halogen source instead of iodine, often resulting in cleaner profiles and easier workup [3].

Module 3: Advanced Catalytic & Oxidative Routes

Ticket #103: "I need to synthesize a thiazole from a thioamide and an alkyne."

When


-haloketones are not accessible, oxidative cyclization or transition-metal catalysis is the answer.
Copper-Catalyzed Thioamide-Alkyne Annulation

This method constructs the ring via C-H activation or oxidative coupling [4].

  • Reagents: Thioamide + Terminal Alkyne.

  • Catalyst: CuI (10 mol%) or Cu(OTf)₂.

  • Oxidant: Air (O₂) or DTBP (Di-tert-butyl peroxide).

  • Conditions: DMF or DMSO at 80-100°C.

  • Advantage: High regioselectivity for 2,4-disubstituted thiazoles without halogenated waste.

Cook-Heilbron Synthesis (Specific Niche)

Use this only if you need 5-aminothiazoles , which are difficult to access via Hantzsch [5].

  • Starting Materials:

    
    -Aminonitrile + Dithioacid (or CS₂).[3]
    
  • Conditions: Mild, room temperature (often aqueous).

Module 4: Decision Framework

Use this logic tree to select the correct experimental protocol for your substrates.

ThiazoleDecision Start Start: What are your precursors? Q1 Do you have an α-Haloketone? Start->Q1 Q2 Do you have a Methyl/Methylene Ketone? Q1->Q2 No Method1 Method A: Hantzsch Synthesis (Standard Protocol) Q1->Method1 Yes Q3 Do you have a Thioamide + Alkyne? Q2->Q3 No Method2 Method B: One-Pot I2/Thiourea (Avoids lachrymators) Q2->Method2 Yes (w/ Thiourea) Method3 Method C: Cu-Catalyzed Oxidative Cyclization Q3->Method3 Yes Method4 Method D: Cook-Heilbron (For 5-aminothiazoles) Q3->Method4 No (Need 5-amino?)

FAQ: Quick Fixes

Q: Can I use microwave irradiation? A: Yes. Hantzsch syntheses are excellent candidates for microwave acceleration. Typical conditions: Ethanol, 120°C, 10-20 minutes. This often suppresses tar formation by reducing thermal exposure time.

Q: My product is an oil but should be a solid. A: Thiazoles are basic. If you neutralized with NaOH, you might have formed an oil. Try triturating the oil with cold hexanes or diethyl ether to induce crystallization. Alternatively, convert it to the HCl salt (add HCl in dioxane) which is almost always a solid.

Q: How do I remove the red color from the One-Pot Iodine method? A: The red color is unreacted iodine. Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) until the color vanishes.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions. Chem Help Asap. Available at: [Link]

  • One-Pot Synthesis of 2-Aminothiazoles using Ketones and Iodine. ResearchGate. Available at: [Link]

  • Green Synthesis using Trichloroisocyanuric Acid (TCCA). RSC Publishing. Available at: [Link]

  • Copper-Catalyzed Synthesis of Thiazoles. Organic Chemistry Portal. Available at: [Link]

  • Cook-Heilbron Thiazole Synthesis. Wikipedia. Available at: [Link]

Sources

What are the challenges in the synthesis of functionalized 4-methyl-5-phenylthiazoles?

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is structured to provide direct, actionable solutions to common experimental hurdles. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work. We will delve into troubleshooting common synthetic routes and answer frequently asked questions with an emphasis on mechanistic understanding and practical solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of the 4-methyl-5-phenylthiazole core and its subsequent modification.

Question 1: Why is my yield consistently low in the Hantzsch synthesis of a 2-substituted-4-methyl-5-phenylthiazole?

The Hantzsch thiazole synthesis, the classic condensation of an α-haloketone with a thioamide, is the most common route to this scaffold.[3][4] While robust, low yields often point to issues with starting materials, reaction conditions, or competing side reactions.

Root Cause Analysis:

  • Purity of α-Haloketone: The key starting material is often 2-bromo-1-phenylpropan-1-one (α-bromo-propiophenone). This reagent can be unstable and prone to self-condensation or decomposition, reducing the amount available for the desired reaction.

  • Thioamide Reactivity: The nature of the thioamide (R-C(S)NH₂) determines the substituent at the 2-position. Electron-withdrawing groups on the 'R' moiety can decrease the nucleophilicity of the sulfur atom, slowing down the initial SN2 step of the mechanism.[4]

  • Reaction Conditions:

    • Temperature: Excessive heat can promote polymerization and the formation of tar-like byproducts. Insufficient heat may lead to an incomplete reaction.

    • Solvent: The reaction typically proceeds well in alcohols like ethanol. However, side reactions, such as methanolysis, have been observed in some cases, especially when other reactive functional groups are present.[5]

  • Side Reactions: The primary competing reaction is the formation of a thiirane intermediate, which can lead to complex mixtures. Additionally, if using thiourea, over-alkylation can occur.

Troubleshooting Workflow:

This decision tree can help diagnose the source of low yields in your Hantzsch synthesis.

Hantzsch_Troubleshooting start Low Yield Observed purity Verify Purity of α-Haloketone (NMR, GC-MS) start->purity purity_ok purity_ok purity->purity_ok Pure purity_bad Purify by Recrystallization or Chromatography purity->purity_bad Impure conditions Optimize Reaction Conditions temp Screen Temperatures (e.g., RT, 40°C, Reflux) conditions->temp solvent Test Alternative Solvents (e.g., Isopropanol, DMF) conditions->solvent time Run Time Course Study (Monitor by TLC/LC-MS) conditions->time thioamide Assess Thioamide Reactivity ewg Thioamide has strong EWG? thioamide->ewg purity_ok->conditions temp->thioamide solvent->thioamide time->thioamide ewg_yes Use more forcing conditions or consider alternative synthetic route ewg->ewg_yes Yes ewg_no Consult Further FAQs on Purification ewg->ewg_no No

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Recommended Actions:

  • Action 1.1 (Starting Materials): Always use freshly prepared or purified α-bromo-1-phenylpropan-1-one. Confirm its purity via ¹H NMR before starting the reaction.

  • Action 1.2 (Reaction Monitoring): Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. This prevents the formation of degradation products from unnecessarily long reaction times or excessive heat.

  • Action 1.3 (Solvent Choice): While ethanol is standard, consider a solvent-free approach for certain substrates, which can be more environmentally friendly and sometimes leads to cleaner reactions and higher yields.[6]

Question 2: How can I achieve regioselective functionalization on the pre-formed this compound core?

Once the core is synthesized, introducing functional groups at specific positions is a common goal. The this compound scaffold offers several sites for functionalization: the C2 position, the C4-methyl group, and the C5-phenyl ring. Controlling where the reaction occurs is a major challenge.

Understanding Reactivity:

  • C2 Position: The proton at the C2 position is the most acidic on the thiazole ring, making this site susceptible to deprotonation followed by quenching with an electrophile.[2]

  • C4-Methyl Group: This group can be functionalized via free-radical halogenation or by transformation into other groups like alcohols or aldehydes.[5][7]

  • C5-Phenyl Ring: This ring can undergo standard electrophilic aromatic substitution (e.g., nitration, halogenation), but directing the substitution to a specific position (ortho, meta, para) relative to the thiazole ring can be difficult and may require starting with a pre-functionalized phenyl group.

Caption: Key reactive sites on the this compound core.

Strategies for Regiocontrolled Functionalization:

  • C-H Functionalization: Modern methods using transition metal catalysts (e.g., Palladium, Rhodium, Gold) can directly functionalize C-H bonds.[8][9] The challenge is selectivity. Directing groups are often required to guide the catalyst to a specific C-H bond, for instance, on the phenyl ring.

  • Halogenation-Cross-Coupling: A reliable two-step strategy involves first selectively halogenating the desired position (e.g., using NBS for bromination) and then using that halide as a handle for cross-coupling reactions like Suzuki-Miyaura or Sonogashira to form new C-C bonds.[10][11] This is particularly effective for functionalizing the C5-phenyl ring or a pre-functionalized C2 position.

Troubleshooting Table: Cross-Coupling Reactions

ProblemProbable Cause(s)Recommended Solution(s)
No reaction or low conversion in Suzuki coupling 1. Inactive catalyst. 2. Base is too weak or insoluble. 3. Poor quality boronic acid.1. Use a pre-catalyst or screen different phosphine ligands (e.g., SPhos, XPhos).[10] 2. Switch to a stronger base (e.g., Cs₂CO₃) or use a phase-transfer catalyst. 3. Check the purity of the boronic acid; they can dehydrate to form unreactive boroxines.
Homocoupling of boronic acid 1. Reaction temperature is too high. 2. Oxygen contamination in the reaction.1. Lower the reaction temperature. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).
Dehalogenation of starting material 1. Catalyst system is too reactive. 2. Presence of protic impurities.1. Use a less electron-rich ligand on the palladium catalyst. 2. Ensure all reagents and solvents are anhydrous.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the this compound core beyond the Hantzsch synthesis?

While Hantzsch is dominant, other methods exist and may be advantageous for specific substitution patterns.[12]

  • Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents. It is particularly useful for accessing 5-aminothiazole derivatives.[2]

  • From α-Amino Acids: A newer, metal-free approach allows for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride and a base like DBU.[13] This method offers a different retrosynthetic disconnection and may tolerate functional groups that are sensitive to Hantzsch conditions.

  • Multi-component Reactions: Greener synthetic approaches often employ multi-component reactions where, for example, an aldehyde, an amine, and a sulfur source combine in one pot to form the thiazole ring.[14][15] These methods are efficient but may require significant optimization for new substrates.

Q2: What is the best practice for purifying functionalized 4-methyl-5-phenylthiazoles?

Purification can be challenging due to the relatively nonpolar nature of the core structure and the potential for closely related impurities.

  • Step 1: Aqueous Workup: After the reaction, a standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is crucial to remove inorganic salts and highly polar impurities.

  • Step 2: Column Chromatography: This is the most common method for achieving high purity.[16]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity and gradually increase it to elute your product.

  • Step 3: Recrystallization: If the product is a solid and of sufficient purity after chromatography (>95%), recrystallization can be an excellent final step to obtain analytically pure material and remove minor, structurally similar impurities. A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often required.

Q3: When scaling up my synthesis, what new challenges should I anticipate?

Transitioning from a lab-scale (mg-g) to a pilot or process scale (kg) introduces new variables that must be controlled.[17]

  • Heat Transfer: Large reaction volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. Exothermic reactions that were manageable on a small scale can become dangerous. A jacketed reactor with controlled heating and cooling is essential.

  • Mixing: Efficient stirring is harder to achieve in large vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased side products and lower yields.

  • Reagent Addition: The rate of addition for critical reagents must be carefully controlled on a large scale. A slow, controlled addition via a dropping funnel or syringe pump is often necessary to manage exotherms.

  • Workup and Isolation: Handling large volumes of solvents for extraction and filtration requires appropriate equipment. The choice of purification method may also change; large-scale chromatography is expensive, so designing a synthesis that yields a product pure enough for direct crystallization is highly desirable.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-methyl-5-phenylthiazole.

Hantzsch_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1. Combine α-bromo-1-phenylpropan-1-one (1.0 eq) and thiourea (1.2 eq) in a round-bottom flask. B 2. Add absolute ethanol as solvent (approx. 5-10 mL per mmol of ketone). A->B C 3. Add a magnetic stir bar and fit the flask with a reflux condenser. B->C D 4. Heat the mixture to reflux (approx. 78°C for ethanol). C->D E 5. Stir vigorously for 2-4 hours. Monitor progress by TLC. D->E F 6. Cool the reaction to room temperature. E->F G 7. Pour the mixture into a beaker containing a cold, saturated solution of NaHCO₃. F->G H 8. Stir until precipitation of the product is complete. G->H I 9. Isolate the solid product by vacuum filtration. H->I J 10. Wash the filter cake with cold water and dry under vacuum. I->J

Caption: Step-by-step workflow for a typical Hantzsch thiazole synthesis.

Detailed Steps:

  • To a round-bottom flask equipped with a magnetic stir bar, add α-bromo-1-phenylpropan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Add absolute ethanol (sufficient to create a stirrable slurry, typically 5-10 mL per mmol of the ketone).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain reflux for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent), observing the consumption of the α-bromoketone.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. This neutralizes the HBr byproduct and causes the free amine product to precipitate.

  • Continue stirring for 15-30 minutes until precipitation is complete.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.

  • Dry the product under high vacuum to yield the 2-amino-4-methyl-5-phenylthiazole. Further purification can be achieved by recrystallization from ethanol.[18]

References

  • Ye, R., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]

  • Doan, T. H. & D'hooghe, M. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis. Available at: [Link]

  • Mamedov, V. A., et al. (2004). Functionalized this compound and 1,3-bis(4′-methyl-5′-phenylthiazol-2′-yl)benzene. Approaching thiazole macrocycles. ARKIVOC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis 4-methyl-5-phenylthiazol-2-amine. ResearchGate. Available at: [Link]

  • Bîcu, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]

  • Patel, H., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for the mercaptothiazole derivatives structure. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Available at: [Link]

  • He, Z., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules. Available at: [Link]

  • Cergol, B., et al. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development. Available at: [Link]

  • Chen, Y., et al. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Omega. Available at: [Link]

  • Kamal, A., et al. (2011). An Investigation of Phenylthiazole Antiflaviviral Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

  • Anderson, K. W. & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2020). Gold-catalyzed C-H Functionalization of Phenothiazines with Aryldiazoacetates. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Environmental Pleiades. Available at: [Link]

  • Torres-García, P., et al. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules. Available at: [Link]

  • Agyei, C., et al. (2020). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR. Available at: [Link]

  • Frontiers in Chemistry. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. Available at: [Link]

  • Reiff, E. A. & Krska, S. W. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. Available at: [Link]

  • Chem Help Asap. (n.d.). The Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • ResearchGate. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki, Heck, Sonogashira, and Stille-type coupling reactions with chloroarenes by LDH-Pd⁰ catalyst. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Available at: [Link]

  • Molecules. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide With Antiproliferative Activity. PubMed. Available at: [Link]

Sources

Technical Support Center: A Guide to Interpreting Complex NMR Spectra of 4-Methyl-5-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies for the NMR analysis of 4-methyl-5-phenylthiazole derivatives. This class of compounds presents unique spectral challenges due to the interplay of two aromatic systems and various substitution patterns. This document moves beyond simple data reporting to explain the underlying principles, helping you make informed decisions during your structural elucidation process.

Frequently Asked Questions (FAQs): Foundational Analysis

This section addresses the most common initial questions when encountering the NMR spectrum of a this compound derivative for the first time.

Q1: What are the expected ¹H NMR chemical shift regions for the core protons of a this compound derivative?

A1: The ¹H NMR spectrum of a this compound scaffold is characterized by distinct signals corresponding to the thiazole, methyl, and phenyl protons. Understanding their typical chemical shift (δ) ranges is the first step in spectral assignment.

  • Thiazole Proton (H-2): The lone proton on the thiazole ring is the most deshielded, typically appearing as a singlet in the range of δ 8.7-9.0 ppm . Its downfield position is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

  • Phenyl Protons: The five protons of the unsubstituted phenyl ring at position 5 will typically appear in the aromatic region of δ 7.3-7.8 ppm . The exact chemical shifts and multiplicities will depend on the substitution pattern on the phenyl ring itself. Often, these signals overlap, creating a complex multiplet.[1]

  • Methyl Protons (C-4): The methyl group attached to C-4 of the thiazole ring is relatively shielded and appears as a sharp singlet further upfield, typically around δ 2.5-2.8 ppm .[1]

The use of an internal standard like tetramethylsilane (TMS) is crucial for accurately referencing these chemical shifts, with TMS being set to 0 ppm.[2][3]

Q2: What are the typical ¹³C NMR chemical shifts for the carbon skeleton of this compound?

A2: A proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. For the this compound core, the expected chemical shifts are distributed across the aromatic and aliphatic regions.

Carbon AtomTypical Chemical Shift (δ, ppm)Rationale & Notes
Thiazole C-2 150 - 155Highly deshielded due to being bonded to both N and S heteroatoms.[4]
Thiazole C-4 148 - 152A quaternary carbon, deshielded by the ring heteroatoms and attached methyl group.
Thiazole C-5 130 - 135A quaternary carbon, shielded relative to C-2 and C-4, but its shift is influenced by the phenyl ring.[4]
Phenyl C-ipso 133 - 136The quaternary carbon of the phenyl ring directly attached to the thiazole. Its signal can be weak.
Phenyl C-ortho, C-meta, C-para 127 - 130These carbons typically resonate in a narrow range, often leading to overlapping signals.[5]
Methyl C (on C-4) 15 - 20Appears in the typical aliphatic region for a methyl group on an sp² carbon.[1][6]

Note: These are approximate ranges and can shift based on the solvent and substituents.

Q3: How do substituents on the 5-phenyl ring affect the NMR spectra?

A3: Substituents on the phenyl ring are a primary source of spectral complexity. They alter the electronic environment and, consequently, the chemical shifts of the phenyl protons and carbons.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halogens deshield the aromatic protons, shifting them further downfield (to a higher ppm value). The effect is most pronounced on the ortho and para positions relative to the substituent.

  • Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups shield the aromatic protons, shifting them upfield (to a lower ppm value). Again, this effect is strongest at the ortho and para positions.

  • Symmetry: The substitution pattern dictates the number of unique signals. A para-substituted phenyl ring, for example, will show two distinct signals in the aromatic region (an AA'BB' system, which often looks like two doublets), simplifying the spectrum compared to an unsubstituted or meta-substituted ring.

These electronic effects also propagate to the thiazole ring, causing minor but measurable shifts in the H-2 proton and thiazole carbons.[7]

Troubleshooting Guides for Complex Spectra

Even with foundational knowledge, spectra can be ambiguous. This section provides solutions to common problems encountered during analysis.

Q4: My aromatic signals are overlapping into an uninterpretable multiplet. How can I resolve them?

A4: Signal overlap in the aromatic region is a frequent challenge. Here are several field-proven strategies to resolve these signals:

  • Change the NMR Solvent: The aromaticity of certain deuterated solvents can induce differential shifts in your analyte's protons. Switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often spread out overlapping multiplets, revealing their true multiplicity.[8]

  • Increase the Spectrometer's Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the separation (in Hz) between signals, a phenomenon that reduces second-order effects and simplifies complex splitting patterns.[9]

  • Utilize 2D NMR: A 2D COSY experiment is the most definitive way to resolve this issue. It will show correlations between coupled protons, allowing you to trace the connectivity within the phenyl ring spin system, even if the 1D signals are completely overlapped.

Q5: I'm not sure which singlet corresponds to the thiazole H-2 versus an impurity. How can I definitively assign it?

A5: While the H-2 proton has a characteristic downfield shift (~9 ppm), definitive assignment is critical. The best method is a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

The HMBC spectrum reveals correlations between protons and carbons that are 2 or 3 bonds away. The thiazole H-2 proton will show a strong correlation to the quaternary thiazole carbons C-4 and C-5. Since impurities are unlikely to have this specific correlation pattern, this provides an unambiguous assignment. This technique is superior to relying on chemical shift alone, which can be misleading.

Advanced 2D NMR Protocols for Full Structure Elucidation

For novel derivatives or when 1D spectra are insufficient, a suite of 2D NMR experiments is required for complete and trustworthy structural assignment.

Workflow for Complete Structural Assignment

The following diagram outlines the logical workflow for using 1D and 2D NMR to solve the structure of a novel this compound derivative.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Final Structure H1 ¹H NMR (Proton Count & Splitting) C13 ¹³C & DEPT (Carbon Count & Type) H1->C13 Initial Hypothesis COSY COSY (¹H-¹H Coupling) H1->COSY Map Spin Systems (e.g., Phenyl Ring) HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Anchor Fragments COSY->HMBC Connect Spin Systems Structure Assemble Fragments & Confirm Connectivity HMBC->Structure Build Skeleton NOESY NOESY / ROESY (Through-Space Proximity) Conformation Determine 3D Conformation NOESY->Conformation Structure->NOESY Verify Proximity

Caption: Logical workflow for NMR-based structure elucidation.

Q6: How do I use HSQC and HMBC to assemble the molecular skeleton?

A6: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are the cornerstones of modern structure elucidation. They create a powerful, self-validating system.

Protocol 1: HSQC Experiment

  • Purpose: To identify which protons are directly attached to which carbons.

  • Methodology:

    • Acquire a standard 2D HSQC spectrum. This is a proton-detected experiment, making it relatively sensitive.

    • The resulting spectrum will have a ¹H spectrum on one axis and a ¹³C spectrum on the other.

    • A cross-peak appears at the coordinates of a proton and the carbon to which it is directly bonded (a ¹J correlation).

  • Interpretation:

    • Use the HSQC to instantly link the well-resolved methyl proton signal (~2.7 ppm) to its corresponding methyl carbon signal (~17 ppm).

    • Similarly, every proton in the phenyl ring can be mapped to its attached carbon. This is invaluable for assigning the carbons in the crowded 127-130 ppm region.

Protocol 2: HMBC Experiment

  • Purpose: To connect the molecular fragments by identifying longer-range (2- and 3-bond) couplings between protons and carbons.[10][11]

  • Methodology:

    • Acquire a standard 2D HMBC spectrum. The key parameter is the optimization for the long-range coupling constant, typically set to 8 Hz.[11]

    • The spectrum plots ¹H vs. ¹³C chemical shifts.

    • Cross-peaks indicate correlations over multiple bonds.

  • Interpretation for this compound:

    • Crucial Connection 1: The methyl protons (~2.7 ppm) will show correlations to the C-4 and C-5 carbons of the thiazole ring. This definitively places the methyl group at C-4.

    • Crucial Connection 2: The ortho protons of the phenyl ring will show a 3-bond correlation to the C-5 carbon of the thiazole ring. This confirms the connection point of the two ring systems.

    • Crucial Connection 3: The thiazole H-2 proton (~8.8 ppm) will show correlations to the quaternary carbons C-4 and C-5, confirming its position and the integrity of the thiazole ring.

Q7: How can a NOESY experiment reveal the 3D orientation of the phenyl ring?

A7: The phenyl ring is not necessarily coplanar with the thiazole ring due to steric hindrance. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can determine the preferred conformation in solution by detecting protons that are close in space, regardless of whether they are connected through bonds.[12]

Protocol 3: NOESY Experiment

  • Purpose: To identify through-space correlations between protons that are typically <5 Å apart.

  • Methodology:

    • Acquire a 2D NOESY spectrum. The critical parameter is the "mixing time," which is typically varied to build up the NOE effect (e.g., 300-800 ms).

    • The spectrum shows cross-peaks between protons that are spatially near.

  • Interpretation:

    • Look for a cross-peak between the methyl protons on C-4 and the ortho protons of the phenyl ring.

    • Presence of this NOE signal: Indicates that the preferred conformation places the phenyl ring in proximity to the methyl group. This suggests a twisted conformation where the ortho protons are spatially close to the methyl group.

    • Absence of this NOE signal: Suggests a conformation where the phenyl ring is oriented away from the methyl group, or that there is free rotation around the C-C single bond connecting the rings.[13]

By systematically applying these 1D and 2D NMR techniques, you can overcome the complexities of overlapping signals and subtle structural variations to produce a complete, accurate, and defensible structural assignment for your this compound derivatives.

References

  • ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved February 4, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR Spectra. Retrieved February 4, 2026, from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, October 29). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). Retrieved February 4, 2026, from [Link]

  • AWS. (n.d.). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Retrieved February 4, 2026, from [Link]

  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • Canadian Journal of Chemistry. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Retrieved February 4, 2026, from [Link]

  • DergiPark. (2022, June 6). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. Retrieved February 4, 2026, from [Link]

  • YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2017, April 5). I am struggling to get a nmr spectra of my complexes.... Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved February 4, 2026, from [Link]

  • BMRB. (n.d.). bmse000355 4-methyl-5-thiazoleethanol. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 9). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved February 4, 2026, from [Link]

  • Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved February 4, 2026, from [Link]

  • MDPI. (2024, June 4). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 4, 2026, from [Link]

  • NMT. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 4, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 4, 2026, from [Link]

  • ProQuest. (n.d.). Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved February 4, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 4, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 4, 2026, from [Link]

  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, December 12). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Retrieved February 4, 2026, from [Link]

  • University of Wisconsin. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-5-vinylthiazole. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved February 4, 2026, from [Link]

Sources

How to minimize byproducts during the synthesis of bis-thiazoles?

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproducts and Optimizing Yields for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for bis-thiazole synthesis. As a Senior Application Scientist, I understand the nuances and challenges of complex organic syntheses. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the common pitfalls of bis-thiazole synthesis, particularly focusing on the minimization of byproducts. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of an isomeric byproduct in my Hantzsch bis-thiazole synthesis. What is it and how can I avoid it?

A1: A common byproduct in the Hantzsch synthesis, especially when using N-substituted thioureas or their bis-equivalents, is the corresponding 2-imino-2,3-dihydrothiazole isomer.[1] The formation of this isomer is highly dependent on the reaction's pH.

  • Causality: The Hantzsch synthesis involves the cyclization of an intermediate formed from an α-halocarbonyl and a thioamide-containing compound.[2][3] Under acidic conditions, protonation of the nitrogen atoms can lead to a change in the regioselectivity of the cyclization, favoring the formation of the 2-imino-2,3-dihydrothiazole byproduct.[1] In neutral or slightly basic conditions, the desired 2-aminothiazole isomer is generally the major product.[1]

  • Troubleshooting & Optimization:

    • pH Control: Maintain a neutral to slightly basic pH throughout the reaction. The use of a non-nucleophilic base can be crucial.

    • Reaction Conditions: Running the reaction in a neutral solvent like ethanol at reflux is a common starting point.[3] If acidic conditions are necessary for your specific substrates, be prepared for the potential formation of the isomeric byproduct and subsequent purification challenges.

Q2: My reaction mixture turns into a thick, intractable "resin." What is causing this resinification and how can I prevent it?

A2: "Resinification" is a common issue in many organic syntheses, including that of thiazoles and bis-thiazoles. It refers to the formation of polymeric or oligomeric byproducts that are often insoluble and difficult to characterize.[4]

  • Causality: The exact mechanism can vary, but it often involves:

    • Self-condensation of Starting Materials: Aldehydes and ketones, particularly α-halocarbonyls, can undergo self-condensation reactions, especially in the presence of a base or at elevated temperatures.

    • Side Reactions of Intermediates: Reactive intermediates in the Hantzsch synthesis can polymerize if the desired cyclization is slow or impeded.

    • Degradation of Thioamide Precursors: Some thioamide-containing starting materials, like dithiooxamide, can be unstable under certain reaction conditions, leading to the formation of impurities that can contribute to resinification.[4]

  • Troubleshooting & Optimization:

    • Temperature Control: Avoid excessive heating. While some reactions require heat to proceed, prolonged exposure to high temperatures can promote side reactions.[5] It is often beneficial to start at a lower temperature and gradually increase it if the reaction is not progressing.

    • Slow Addition of Reagents: Adding the more reactive species (e.g., the α-halocarbonyl) slowly to the reaction mixture can help to control the concentration of reactive intermediates and minimize self-condensation.

    • Choice of Solvent and Base: The solvent and base can significantly influence the reaction rate and the stability of the intermediates. Experiment with different solvent systems and weaker, non-nucleophilic bases.

Q3: I'm struggling to purify my bis-thiazole product. What are the best strategies for removing persistent byproducts?

A3: Purification of bis-thiazoles can be challenging due to their often-limited solubility and the presence of structurally similar byproducts. A multi-step purification strategy is often necessary.

  • Initial Work-up:

    • Precipitation/Filtration: Many bis-thiazole products have poor solubility in common organic solvents and water, which can be advantageous for initial purification.[6] After the reaction, pouring the mixture into water or an aqueous solution of a mild base (like sodium bicarbonate) can precipitate the crude product.[6]

    • Washing: Thoroughly wash the crude solid with water and then with a non-polar organic solvent (like hexanes or diethyl ether) to remove soluble impurities.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying organic compounds. For bis-thiazoles, a silica gel column is typically used. The choice of eluent system is critical and will depend on the polarity of your target compound and the byproducts. Start with a non-polar solvent and gradually increase the polarity.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material, reversed-phase HPLC can be very effective. A C18 column is a good starting point, with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Recrystallization: This is an excellent technique for obtaining highly crystalline, pure material. The key is to find a suitable solvent or solvent system in which your bis-thiazole has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of thiazole derivatives include ethanol, acetonitrile, or mixtures containing DMF.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Rationale
Low or No Product Yield 1. Incorrect Reaction Conditions: Temperature too low, reaction time too short.1. Optimize Temperature and Time: Monitor the reaction by TLC. If no product is forming, gradually increase the temperature. Extend the reaction time if starting materials are still present.
2. Degradation of Starting Materials: Unstable α-halocarbonyl or thioamide.2. Check Starting Material Quality: Use freshly prepared or purified starting materials. Store them under appropriate conditions (e.g., protected from light and moisture).
3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal.3. Verify Stoichiometry: Carefully measure your reactants. For a bis-thiazole synthesis from a bis-thioamide, a 1:2 molar ratio with the α-halocarbonyl is typical.
Formation of Multiple Spots on TLC 1. Byproduct Formation: Isomers, self-condensation products, etc.1. Adjust Reaction Conditions: As detailed in the FAQs, focus on controlling pH, temperature, and the rate of addition of reagents.
2. Decomposition on Silica Gel: Some thiazole derivatives can be unstable on silica.2. Use Alternative Purification: Consider recrystallization or preparative HPLC. If using column chromatography, you can try deactivating the silica gel with a small amount of triethylamine in the eluent.
Difficulty in Product Isolation 1. High Solubility of Product: The product remains in the reaction mixture.1. Solvent Evaporation and Extraction: If the product is soluble, remove the reaction solvent under reduced pressure and perform a liquid-liquid extraction with an appropriate organic solvent.
2. Product is an Oil: The product does not solidify.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If it remains an oil, purification by column chromatography is necessary.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical 4,4'-Bis(2-aminothiazole) Derivative

This protocol is a general guideline for the Hantzsch synthesis of a 4,4'-bis(2-aminothiazole) from a 1,4-dihalo-2,3-butanedione and thiourea.

Materials:

  • 1,4-Dibromo-2,3-butanedione (1 equivalent)

  • Thiourea (2.2 equivalents)

  • Ethanol (anhydrous)

  • Triethylamine (optional, as a mild base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thiourea in anhydrous ethanol.

  • To this solution, add the 1,4-dibromo-2,3-butanedione in one portion.

  • If desired, add a catalytic amount of triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials and soluble byproducts.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture).

Self-Validation:

  • TLC Analysis: The disappearance of the starting materials and the appearance of a single major product spot.

  • Melting Point: A sharp melting point for the recrystallized product indicates high purity.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Purification of a Bis-Thiazole by Column Chromatography

Materials:

  • Crude bis-thiazole product

  • Silica gel (for column chromatography)

  • Appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elute the Column: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which fractions contain the desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bis-thiazole.

Self-Validation:

  • TLC of Fractions: Fractions containing the pure product should show a single spot with the same Rf value.

  • Spectroscopic Analysis of Purified Product: Confirm the identity and purity of the final product.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Hantzsch Bis-Thiazole Synthesis and Potential Byproducts

Hantzsch_Synthesis Reactants Bis-Thioamide + α,α'-Dihalodicarbonyl Intermediate Acyclic Intermediate Reactants->Intermediate Nucleophilic Attack Resin Resinification (Polymeric Byproducts) Reactants->Resin Self-Condensation Desired_Product Desired Bis-Thiazole Intermediate->Desired_Product Cyclization & Dehydration (Neutral/Basic pH) Byproduct Isomeric Byproduct (e.g., 2-Imino-2,3-dihydro-bis-thiazole) Intermediate->Byproduct Alternative Cyclization (Acidic pH) Intermediate->Resin Polymerization Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify and restart Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions If pure Check_Conditions->Start If incorrect, adjust and restart Optimize_Base Optimize Base (Type and Amount) Check_Conditions->Optimize_Base If correct Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Purification_Loss Investigate Purification Losses Optimize_Solvent->Purification_Loss End Improved Yield Purification_Loss->End Address losses

Caption: A systematic approach to troubleshooting low product yield.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1986). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Borcea, A.-M., & Ionut, I. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(4), 845. [Link]

  • Mahmoodi, N. O., Parvizi, J., Sharifzadeh, B., & Rassa, M. (2013). Facile regioselective synthesis of novel bis-thiazole derivatives and their antimicrobial activity. Archiv der Pharmazie, 346(12), 860–864. [Link]

  • Galy, A., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(3), 938. [Link]

Sources

Technical Support Center: Solubility Optimization for 4-Methyl-5-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-THZ-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Improving aqueous solubility of 4-methyl-5-phenylthiazole scaffold libraries.[1]

Executive Summary

The this compound scaffold presents a classic medicinal chemistry challenge: it is a highly lipophilic, aromatic core (cLogP ~3.0–4.[1]0) with weak basicity (pKa ~2.5–3.0 at the thiazole nitrogen). Poor solubility in this series typically stems from high crystal lattice energy (strong


-

stacking) and insufficient polarity to engage with aqueous media.

This guide provides a tiered troubleshooting approach, moving from Molecular Design (covalent modification) to Solid State Engineering (salts) and Formulation (excipients).

Module 1: Molecular Modification (The "Root Cause" Fix)

Q: My SAR allows for substitution on the phenyl ring. Which groups yield the highest solubility return?

A: The most robust strategy is to append a "solubilizing tail" that disrupts planar stacking and introduces an ionizable center.

  • The Mechanism: The this compound core is planar.[1] This facilitates strong intermolecular

    
    -
    
    
    
    interactions, leading to high melting points and low solubility. Introducing a non-planar, basic heterocycle disrupts this packing and lowers the LogP.
  • Recommendation: Incorporate a morpholine , N-methylpiperazine , or thiomorpholine moiety, preferably linked via a flexible alkyl tether or directly to the phenyl ring if metabolically stable.

    • Evidence: Studies on phenylthiazole derivatives have shown that inserting a methylpiperidine group can increase solubility by up to 150-fold compared to the parent scaffold [1].[2]

Q: I cannot change the pharmacophore. What about the C-2 position? A: The C-2 position is chemically reactive and ideal for introducing polar groups.

  • Strategy: If your SAR permits, convert the C-2 substituent to an amine or amide linked to a polar headgroup.

  • Caution: Avoid adding large lipophilic groups (e.g., unsubstituted benzyl) at C-2, as this drastically increases LogP without adding solvation capability.

Decision Logic: Structural Modification

SolubilityLogic Start Solubility Issue Identified CheckSAR Is Structural Modification Permitted by SAR? Start->CheckSAR ModYes Yes CheckSAR->ModYes ModNo No (Fixed Pharmacophore) CheckSAR->ModNo Disrupt Disrupt Planarity ModYes->Disrupt High MP? AddGroup Add Solubilizing Tail (Morpholine/Piperazine) Disrupt->AddGroup CheckPKa Check pKa AddGroup->CheckPKa SaltScreen Evaluate Salt Formation ModNo->SaltScreen Basic N present? Formulate Formulation Strategy (Cyclodextrins) SaltScreen->Formulate Salt Unstable

Figure 1: Decision tree for selecting the appropriate solubility enhancement strategy based on SAR flexibility.

Module 2: Salt Selection (The "Solid State" Fix)

Q: I tried making an HCl salt, but it dissociates in water. Why?

A: This is a common failure mode for thiazoles. The thiazole nitrogen is a weak base (pKa ~2.5–3.0) [2].

  • The Physics: For a salt to be stable in water, the difference between the pKa of the base and the acid (

    
    pKa) should ideally be > 3.
    
  • The Problem: HCl (pKa ~ -7) is strong enough, but the resulting salt often hydrolyzes because the "proton pressure" isn't sufficient to keep the weak base protonated in equilibrium with the free base, especially if the free base is highly insoluble (it precipitates out, driving the equilibrium toward dissociation).

  • The Solution: Use a sulfonic acid (Mesylate, Tosylate, or Isethionate). These anions are large, lipophilic, and form stable lattice structures with hydrophobic cations, often preventing the "oiling out" phenomenon seen with HCl salts.

Q: What is the recommended Salt Screening Protocol?

A: Do not rely on random evaporation. Use this equilibrium-based workflow:

Protocol: Micro-Scale Salt Screen

  • Dissolution: Dissolve 10 mg of free base in a minimal amount of Acetone or THF (avoid alcohols initially to prevent solvolysis).

  • Acid Addition: Add 1.05 equivalents of the following acids (separately):

    • Methanesulfonic acid (Mesylate) – Top recommendation.

    • p-Toluenesulfonic acid (Tosylate).

    • Sulfuric acid (Sulfate/Bisulfate).

  • Crystallization:

    • If precipitate forms immediately: Heat to redissolve, then cool slowly to 4°C.

    • If no precipitate: Add an antisolvent (Diisopropyl ether or Hexane) dropwise until turbid, then cool.

  • Verification: Analyze the solid by DSC (Differential Scanning Calorimetry). A sharp melting point distinct from the free base and acid confirms a true salt species.

Salt Selection Workflow

SaltSelection Input Thiazole Free Base (pKa ~2.5) AcidSelect Select Counterion Input->AcidSelect WeakAcid Weak Acids (Citric, Tartaric) pKa > 3 AcidSelect->WeakAcid Avoid StrongAcid Strong Acids (Mesylic, Sulfuric) pKa < -2 AcidSelect->StrongAcid Preferred ResultFail Salt Hydrolysis (Unstable) WeakAcid->ResultFail ΔpKa < 3 ResultSuccess Stable Salt Candidate StrongAcid->ResultSuccess ΔpKa > 5

Figure 2: Counterion selection logic for weak bases like thiazoles. Strong sulfonic acids are required to ensure stable salt formation.

Module 3: Formulation Strategies (The "Delivery" Fix)

Q: My compound is potent but neither modifications nor salts are options. How do I formulate it for IV or IP injection?

A: Thiazole derivatives show high affinity for Cyclodextrins due to the fit of the phenylthiazole moiety into the hydrophobic cavity.

  • Recommendation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
  • Why: The phenyl ring fits into the

    
    -CD cavity, while the hydroxypropyl groups on the exterior prevent the complex from crystallizing, maintaining high aqueous solubility [3].
    

Comparative Solubility Data (Representative) Data extrapolated from general thiazole behavior [4]

Formulation VehicleSolubility EstimateSuitability
PBS (pH 7.4) < 5 µg/mLPoor (Precipitation risk)
5% DMSO / 95% Water ~20 µg/mLLimited (Toxicity risk)
20% HP-

-CD
> 500 µg/mL Excellent (IV/IP safe)
PEG 400 (10%) ~150 µg/mLGood (Oral/IP)

Q: How do I prepare the Cyclodextrin complex?

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1]
    
  • Add the compound in excess of its estimated solubility.

  • Autoclave or stir vigorously for 24 hours at room temperature.

  • Filter through a 0.22 µm filter.

  • Note: This creates a thermodynamic inclusion complex, significantly more stable than simple cosolvent mixtures.

Troubleshooting Guide (FAQ)

Q: The compound dissolves in DMSO but precipitates immediately upon adding water. Why? A: This is the "Crash-Out" effect. The LogP is likely > 3.5. When the organic solvent (DMSO) is diluted, the solvent power drops exponentially.

  • Fix: Do not add water to the DMSO solution. Instead, add the DMSO solution dropwise into a rapidly stirring vortex of 20% HP-

    
    -CD  or 1% Tween 80 .[1] The surfactant/complexing agent captures the molecules before they can nucleate into crystals.
    

Q: My salt turned into a sticky oil/gum. A: You likely have trapped solvent or amorphous material.

  • Fix: Triturate (grind under solvent) the oil with Diethyl Ether or Hexane . This removes residual high-boiling solvents and induces crystallization.[1] If that fails, try the Mesylate salt ; chlorides are notorious for being hygroscopic oils in this series.

Q: Is the methyl group at position 4 helping or hurting? A: The methyl group adds lipophilicity (increasing LogP by ~0.5) but also provides metabolic stability.

  • Insight: It does not significantly aid solubility. If the methyl is not essential for binding, replacing it with a polar group (e.g., hydroxymethyl) would drastically improve solubility.

References

  • American Chemical Society. (2019). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain.[2]Link

  • FooDB. (2019). Compound Summary: 4-Methylthiazole (FDB011116).[1]Link

  • National Institutes of Health (NIH). (2016). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel.[3]Link

  • PubChem. (2025).[4][5][6] Compound Summary: this compound.[1][4]Link

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 4-Methyl-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. The synthesis of novel heterocyclic compounds, such as 4-Methyl-5-phenylthiazole, a scaffold of interest due to the prevalence of thiazole moieties in pharmacologically active agents, demands a rigorous and multi-faceted approach to structural validation.[1] An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant resources and time.

This guide provides an in-depth comparison of the primary spectroscopic methods used to validate the chemical structure of this compound. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

The Molecular Blueprint: What Are We Validating?

Before delving into the analytical techniques, it is crucial to understand the specific structural features of this compound (C₁₀H₉NS, Molecular Weight: 175.25 g/mol ) that require confirmation.[2]

Key Structural Features for Validation:

  • Molecular Formula and Weight: Confirmation of the elemental composition (C₁₀H₉NS) and the overall molecular mass.

  • Thiazole Ring: Evidence of the five-membered aromatic ring containing both sulfur and nitrogen.

  • Substitution Pattern: Verification that the methyl group is at position 4 and the phenyl group is at position 5 of the thiazole ring.

  • Functional Groups: Identification of aromatic C-H bonds (phenyl and thiazole), aliphatic C-H bonds (methyl), and the characteristic C=N and C=C bonds within the rings.

¹H and ¹³C NMR Spectroscopy: Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, as it provides detailed information about the chemical environment and connectivity of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality and Expected Data in ¹H NMR

¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) of a proton is highly sensitive to the electron density around it; nearby electronegative atoms or aromatic rings can cause a "deshielding" effect, shifting the signal downfield (to a higher ppm value).[3] Spin-spin coupling, observed as signal splitting (multiplicity), reveals the number of protons on adjacent carbons.[4]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H-2 (thiazole)8.6 - 8.8Singlet (s)1HHighly deshielded proton on the thiazole ring, positioned between electronegative N and S atoms.[5][6]
H-Ar (phenyl)7.3 - 7.6Multiplet (m)5HProtons on the phenyl ring, exhibiting standard aromatic chemical shifts. The direct attachment to the thiazole ring may cause slight variations.
H-Me (methyl)2.5 - 2.7Singlet (s)3HMethyl group protons attached to the C4 of the thiazole ring. The signal is a singlet as there are no adjacent protons.
Causality and Expected Data in ¹³C NMR

¹³C NMR provides a map of the carbon skeleton. The principles are similar to ¹H NMR, but with a much larger chemical shift range, which typically allows for the resolution of every unique carbon atom in the molecule.[7]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon (Label)Predicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C-2 (thiazole)150 - 155Carbon in the C=N bond of the thiazole ring, significantly deshielded by the adjacent nitrogen atom.
C-4 (thiazole)145 - 150Quaternary carbon of the thiazole ring attached to the methyl group.
C-5 (thiazole)130 - 135Quaternary carbon of the thiazole ring attached to the phenyl group.
C-ipso (phenyl)133 - 138Quaternary carbon of the phenyl ring directly attached to the thiazole ring.
C-ortho/meta (phenyl)127 - 130Aromatic carbons of the phenyl ring.
C-para (phenyl)125 - 128Aromatic carbon of the phenyl ring.
C-Me (methyl)15 - 20Aliphatic carbon of the methyl group.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS at 0 ppm).[8]

  • Interpretation: Analyze the chemical shifts, integration ratios, and multiplicities to assign the signals to the protons and carbons of the proposed structure.

NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in ~0.6 mL CDCl₃ prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim Spectrometer prep2->acq1 acq2 Acquire ¹H and ¹³C Spectra acq1->acq2 proc1 Fourier Transform (FID -> Spectrum) acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (e.g., TMS) proc2->proc3 proc4 Assign Signals & Interpret proc3->proc4 end end proc4->end Structure Confirmed

Workflow for NMR-based structural validation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass Spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[9] This serves as the first critical checkpoint: does the synthesized compound have the correct mass?

Causality and Expected Data in MS

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is predictable and characteristic of the molecule's structure.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueIon IdentityRationale for Formation
175[M]⁺•Molecular ion, corresponding to the molecular weight of C₁₀H₉NS.
174[M-H]⁺Loss of a hydrogen radical, often from the methyl group.
160[M-CH₃]⁺Loss of the methyl radical, a common fragmentation for methylated compounds.
98[C₄H₄NS]⁺Cleavage of the phenyl group, leaving the charged methylthiazole fragment.
77[C₆H₅]⁺Phenyl cation, resulting from cleavage of the bond to the thiazole ring.

The presence of the molecular ion peak at m/z 175 is the most crucial piece of data from this analysis. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with very high accuracy (typically to four decimal places), distinguishing C₁₀H₉NS from other potential formulas with the same nominal mass.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile). For direct-infusion ESI-MS, concentrations are typically in the low µg/mL range. For GC-MS, a slightly more concentrated solution is used.

  • Instrument Setup: The analysis can be performed on various mass spectrometers (e.g., GC-MS for volatile compounds, or LC-MS/direct infusion ESI-MS). The instrument is calibrated using a known standard.

  • Data Acquisition: The sample is introduced into the ion source. A mass spectrum is recorded, plotting ion abundance versus the mass-to-charge ratio (m/z).

  • Interpretation: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the major fragment ions to see if they correspond to logical cleavages of the proposed structure.

Mass Spectrometry Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (e.g., in Methanol) acq1 Introduce Sample into Ion Source prep1->acq1 acq2 Generate & Separate Ions by m/z acq1->acq2 acq3 Detect Ions acq2->acq3 proc1 Identify Molecular Ion Peak [M]⁺ acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 proc3 Confirm Elemental Composition (HRMS) proc1->proc3 end end proc2->end Mass Confirmed

Sources

How does the anticancer activity of 4-Methyl-5-phenylthiazole derivatives compare to cisplatin?

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the anticancer activity of 4-Methyl-5-phenylthiazole derivatives versus the standard-of-care platinum-based agent, Cisplatin. It is structured for researchers and drug development professionals, focusing on mechanistic differentiation, comparative efficacy, and experimental validation.

Executive Summary

While Cisplatin remains a cornerstone of chemotherapy due to its potent DNA-crosslinking capability, its clinical utility is limited by nephrotoxicity, neurotoxicity, and acquired resistance. This compound derivatives represent a burgeoning class of non-platinum agents that offer a distinct therapeutic index. Unlike Cisplatin, which primarily targets nuclear DNA, these thiazole derivatives exert anticancer effects through a multi-target mechanism involving mitochondrial membrane disruption, Reactive Oxygen Species (ROS) modulation, and tubulin polymerization inhibition .

Key Differentiator: this compound derivatives often exhibit superior selectivity for cancer cells over normal fibroblasts (e.g., NIH/3T3), addressing the critical toxicity limitations of platinum-based therapy.

Chemical Context & Structure-Activity Relationship (SAR)

The This compound core serves as a lipophilic scaffold that mimics the pharmacophores of bioactive natural products.

  • Cisplatin (PtCl2(NH3)2): Inorganic, square-planar complex. Relies on hydrolysis to form active aquated species that bind guanine bases.

  • Thiazole Core (C10H9NS): Organic, heterocyclic aromatic.

    • Position 2 (Amino/Hydrazone): Critical for hydrogen bonding and target specificity (e.g., kinase inhibition).

    • Position 4 (Methyl): Provides steric bulk, enhancing hydrophobic pocket fitting in enzymes like CYP450 or tubulin.

    • Position 5 (Phenyl): Facilitates

      
      -
      
      
      
      stacking interactions with DNA base pairs or protein aromatic residues.

SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the 5-phenyl ring significantly enhance cytotoxicity (IC50 < 15 µM), whereas electron-donating groups often reduce potency.

Comparative Efficacy: In Vitro Data

The following table summarizes the cytotoxicity (IC50) of representative thiazole derivatives compared to Cisplatin across various human cancer cell lines.

Table 1: Comparative IC50 Values (µM)

Compound ClassSpecific DerivativeCell LineIC50 (µM)vs. CisplatinMechanism Note
Platinum Standard Cisplatin HeLa (Cervical)3.5 - 5.0 N/ADNA Crosslinking
MCF-7 (Breast)5.8 - 10.0 N/A
Thiazole Hybrid N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide (4c)SKNMC (Neuroblastoma)10.8 ± 0.08 ComparableROS-mediated Apoptosis
Thiazole Hydrazone Methyl 2-(...)-4-oxo-3-phenylthiazolidin-5-ylidene (6a)OVCAR-4 (Ovarian)1.57 ± 0.06 Superior PI3K/Akt Inhibition
Simple Derivative 2-Amino-4-methyl-5-phenylthiazoleHepG2 (Liver)23.3 ± 0.35 InferiorModerate Selectivity
Metallacycle Ru(II)-4-phenylthiazole complexSW480 (Colon)< 5.0 ComparableOvercomes Pt-resistance

Note: Data synthesized from recent comparative studies [1, 2, 4]. "Superior" indicates a lower IC50 value.

Mechanism of Action Analysis

The fundamental divergence between these two classes lies in their cellular targets.

Cisplatin: The "Nuclear Hammer"

Cisplatin enters cells via CTR1 transporters, undergoes aquation, and binds covalently to the N7 position of purine bases. This forms intrastrand DNA crosslinks, stalling replication forks and triggering the DNA Damage Response (DDR).

Thiazole Derivatives: The "Mitochondrial Assassin"

This compound derivatives bypass the DNA repair machinery that often renders tumors resistant to Cisplatin.

  • Mitochondrial Depolarization: The lipophilic thiazole core penetrates the mitochondrial outer membrane, collapsing the membrane potential (

    
    ).
    
  • ROS Surge: Disruption of the Electron Transport Chain (ETC) leads to a rapid accumulation of ROS, exceeding the cell's antioxidant capacity.

  • Caspase Cascade: Cytochrome c release activates Caspase-9 and subsequently Caspase-3, leading to apoptosis.

Visualization: Signaling Pathway Comparison

The following diagram illustrates the distinct apoptotic pathways induced by Cisplatin versus Thiazole derivatives.

G cluster_cisplatin Cisplatin Pathway cluster_thiazole This compound Pathway Cis Cisplatin (Extracellular) Aqua Aquated Species [Pt(NH3)2(H2O)2]2+ Cis->Aqua DNA DNA Adducts (Intrastrand Crosslinks) Aqua->DNA DDR DNA Damage Response (p53 activation) DNA->DDR CytC Cytochrome c Release DDR->CytC Thia Thiazole Derivative Mito Mitochondrial Targeting Thia->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Pot ΔΨm Collapse Mito->Pot ROS->Pot Pot->CytC Caspase Caspase-3/7 Activation (Apoptosis) CytC->Caspase

Figure 1: Mechanistic divergence between Cisplatin (DNA damage) and Thiazole derivatives (Mitochondrial dysfunction).

Experimental Protocols

To validate the comparative activity, the following self-validating protocols are recommended.

Synthesis of 2-Amino-4-methyl-5-phenylthiazole (Hantzsch Method)

This protocol yields the core scaffold used for further derivatization.

Reagents:

  • 1-Bromo-1-phenylpropan-2-one (Precursor A)

  • Thiourea (Precursor B)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of Thiourea in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 1-Bromo-1-phenylpropan-2-one dropwise under stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. The hydrobromide salt of the thiazole will precipitate.

  • Neutralization: Filter the solid and suspend in water. Neutralize with 10% NaHCO3 solution to pH 8 to liberate the free base.

  • Recrystallization: Recrystallize from ethanol/water to obtain pure crystals.

Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 values relative to Cisplatin.

  • Seeding: Plate cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Group A: Cisplatin (Positive Control) - Serial dilutions (0.1 – 100 µM).

    • Group B: Thiazole Derivative - Serial dilutions (0.1 – 100 µM).

    • Group C: DMSO Vehicle Control (< 0.5% v/v).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Experimental Workflow

Protocol Start Start: Precursors Reflux Reflux (EtOH, 4-6h) Start->Reflux Precip Precipitation (HBr Salt) Reflux->Precip Neut Neutralization (NaHCO3) Precip->Neut Pure Purified Thiazole Core Neut->Pure Assay MTT Assay vs Cisplatin Pure->Assay

Figure 2: Step-by-step synthesis and validation workflow for this compound derivatives.

Toxicology & Selectivity

A major advantage of this compound derivatives is their Selectivity Index (SI) .

  • Cisplatin: SI

    
     1-5. Highly toxic to renal proximal tubule cells.
    
  • Thiazole Derivatives: SI often > 10.

    • Experimental Evidence: Studies on NIH/3T3 (mouse fibroblast) and PBMNCs (peripheral blood mononuclear cells) show significantly lower cytotoxicity for thiazoles compared to cancer lines [3, 4]. This suggests a mechanism dependent on the elevated metabolic state and mitochondrial stress typical of cancer cells (Warburg effect).

Conclusion

This compound derivatives offer a compelling alternative to Cisplatin, particularly for platinum-resistant phenotypes . While Cisplatin may exhibit lower absolute IC50 values in sensitive lines, the thiazole class provides superior selectivity and a distinct mechanism of action (mitochondrial/ROS) that circumvents nuclear DNA repair resistance mechanisms.

References

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Source: NIH / PubMed [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Source: PMC / NIH [Link]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells. Source: PubMed [Link][1]

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles. Source: PMC / NIH [Link]

Sources

A Senior Application Scientist's Guide to Comparative Antifungal Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technically-grounded framework for performing a comparative study of the antifungal activity of different thiazole derivatives. We will move beyond rote protocols to explore the scientific rationale behind each step, ensuring your experimental design is robust, reproducible, and insightful.

Introduction: The Pressing Need for Novel Antifungals

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge.[1] Thiazole derivatives, a class of heterocyclic compounds, have shown considerable promise as a scaffold for developing new antifungal agents.[2][3] Like the well-established azole drugs, many thiazole derivatives function by inhibiting the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[2][4] This guide will equip you with the methodologies to rigorously compare the in vitro efficacy of novel thiazole compounds, a crucial step in the preclinical drug development pipeline.

Part 1: Strategic Experimental Design

A successful comparative study hinges on a well-planned experimental design. Simply generating data is insufficient; the data must be comparable, reliable, and relevant.

The Scientific Rationale: Defining Your Objectives

Before pipetting, define the core questions. Are you screening a large library for initial hits? Or are you comparing a few lead candidates to a gold-standard drug? Your objective dictates the experimental breadth and depth. Key comparisons include:

  • Potency: Which derivative shows the strongest antifungal activity (i.e., the lowest inhibitory concentration)?

  • Spectrum of Activity: Is the activity broad (affecting multiple fungal species) or narrow?

  • Fungicidal vs. Fungistatic Action: Does the compound inhibit growth or actively kill the fungal cells?

  • Selectivity: Is the compound more toxic to fungal cells than to mammalian cells?

Selecting the Fungal Panel: Know Your Enemy

The choice of fungal strains is critical. A representative panel should include clinically relevant species, and ideally, some resistant strains.[1]

Recommended Starter Panel:

  • Candida albicans: A common cause of opportunistic yeast infections.[5]

  • Candida auris: An emerging multidrug-resistant pathogen of urgent concern.[1]

  • Aspergillus fumigatus: A prevalent mold responsible for invasive aspergillosis in immunocompromised patients.[1][5]

  • Cryptococcus neoformans: A yeast that can cause life-threatening meningitis.[2]

Causality: Using a diverse panel ensures the comparative data is not skewed by a compound's high efficacy against a single, potentially hypersensitive species. It provides a more realistic assessment of a derivative's potential clinical utility.

Establishing Validated Controls: The Cornerstone of Trustworthy Data

Every experiment must be a self-validating system. This is achieved through rigorous controls.

  • Positive Control: A well-characterized antifungal drug (e.g., Fluconazole, Amphotericin B). This validates that the assay can detect antifungal activity.

  • Negative Control (Growth Control): Fungal inoculum in media alone. This ensures the fungi are viable and growing under the experimental conditions.

  • Solvent Control: Fungal inoculum in media with the highest concentration of the solvent (e.g., DMSO) used to dissolve the thiazole derivatives. This confirms the solvent itself has no antifungal effect at the tested concentrations.[6]

Part 2: Primary Screening — Quantifying Antifungal Potency

The primary goal is to determine the potency of each thiazole derivative. The gold-standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[7][8]

Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for filamentous fungi), which provide a standardized framework for reproducibility.[9][10][11]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) A2 Add Fungal Inoculum to all wells P1->A2 P2 Prepare Thiazole Derivatives (Serial 2-fold dilutions) A1 Dispense Drug Dilutions into Plate P2->A1 P3 Prepare 96-well Plate (Add RPMI-1640 Media) P3->A1 A1->A2 A3 Incubate Plate (35°C, 24-72h) A2->A3 D1 Visually or Spectrophotometrically Assess Fungal Growth A3->D1 D2 Determine MIC: Lowest concentration with significant growth inhibition D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: MIC Determination

  • Prepare Media: Use RPMI-1640 medium buffered with MOPS. This is the standard medium recommended by CLSI as it mimics physiological conditions and maintains a stable pH.[10][12]

  • Prepare Drug Stock Solutions: Dissolve each thiazole derivative and the positive control drug in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 100x the highest final test concentration).[6]

  • Prepare Microtiter Plates: In a 96-well flat-bottom plate, add 100 µL of RPMI-1640 media to wells 2 through 12.

  • Create Serial Dilutions: Add 200 µL of the prepared drug stock (at 2x the highest desired final concentration) to well 1. Then, perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient. Wells 11 (growth control) and 12 (sterility control) will contain no drug.

  • Prepare Fungal Inoculum: Grow fungi on an appropriate agar plate (e.g., Sabouraud Dextrose Agar).[13] Harvest cells/spores and suspend them in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard. This is a critical step for standardization. Further dilute this suspension in RPMI-1640 so that the final inoculum concentration in each well will be approximately 0.5 to 2.5 x 10³ CFU/mL for yeasts or 0.4 to 5 x 10⁴ CFU/mL for molds.[10]

  • Inoculate the Plate: Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each test well is now 200 µL.

  • Incubation: Incubate the plates at 35°C. Incubation time is critical and species-dependent: typically 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[10][14]

  • Reading the MIC: The MIC is the lowest drug concentration where growth is significantly inhibited (typically ≥50% reduction for azoles) compared to the growth control well.[1] This can be determined visually or by using a spectrophotometer to read the optical density at a specific wavelength.

Method 2: Determining Minimum Fungicidal Concentration (MFC)

The MIC tells you about growth inhibition (fungistatic activity), but not necessarily cell death (fungicidal activity). The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[15]

Detailed Protocol: MFC Determination

  • Perform MIC Assay First: This protocol is a direct continuation of the MIC assay.

  • Subculture from Wells: After determining the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[16]

  • Plate Aliquots: Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate: Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in spots from sub-inhibitory concentrations.

  • Determine MFC: The MFC is the lowest concentration from the MIC plate that results in no growth (or a colony count reduction of ≥99.9%) on the subculture plate.[16][17]

Part 3: Data Analysis and Comparative Interpretation

Raw data from these assays must be organized and interpreted to draw meaningful comparisons.

Summarizing Quantitative Data

Present your MIC and MFC data in a clear, tabular format. This allows for at-a-glance comparison of the potency and activity spectrum of each derivative.

Table 1: Example Comparative Antifungal Activity Data (µg/mL)

CompoundC. albicans MICC. albicans MFCA. fumigatus MICA. fumigatus MFCMFC/MIC Ratio (C. albicans)Activity
Thiazole A248322Fungicidal
Thiazole B4>6416>64>16Fungistatic
Thiazole C81632642Fungicidal
Fluconazole1>64N/AN/A>64Fungistatic
Interpreting the Results
  • Potency: Lower MIC/MFC values indicate higher potency. In Table 1, Thiazole A is the most potent derivative against C. albicans.

  • Fungistatic vs. Fungicidal: The MFC/MIC ratio is a key indicator.[15]

    • An MFC/MIC ratio ≤ 4 is generally considered fungicidal .[13][15]

    • An MFC/MIC ratio > 4 suggests fungistatic activity.

  • Spectrum: Compare the MIC values across different species. A compound with low MICs against both yeasts and molds has a broad spectrum of activity.

Part 4: Secondary Assays for Deeper Mechanistic Insights

To build a stronger case for a lead candidate, secondary assays are invaluable. They provide data on selectivity and mechanism of action.

Cytotoxicity Assay: Assessing Selectivity

A critical question is whether your compounds are selectively toxic to fungi or if they also harm host cells.[18] Cytotoxicity assays using mammalian cell lines (e.g., HeLa, HepG2) are essential.[19]

Protocol Outline: MTT Assay for Cytotoxicity

  • Cell Culture: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat cells with serial dilutions of your thiazole derivatives for a set period (e.g., 24-48 hours).[19]

  • MTT Addition: Add MTT reagent, which is converted by metabolically active cells into a purple formazan product.

  • Solubilization & Readout: Solubilize the formazan crystals and measure the absorbance.

  • Analysis: A decrease in absorbance indicates reduced cell viability. Data is often presented as the IC₅₀ (the concentration that inhibits 50% of cell viability). A high IC₅₀ for mammalian cells combined with a low MIC for fungi indicates good selectivity.

Time-Kill Kinetic Assays: Understanding the Dynamics of Fungal Killing

While MFC provides a single endpoint, a time-kill assay reveals how quickly a compound kills a fungus at different concentrations (e.g., 1x, 4x, and 16x MIC).[20][21][22] This is valuable for understanding the pharmacodynamics of the compound.

Protocol Outline: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized fungal inoculum as in the MIC assay.

  • Exposure: Add the thiazole derivative at the desired multiple of its MIC to flasks containing the fungal inoculum in broth. Include a growth control.

  • Sampling Over Time: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each flask.[20]

  • Viable Cell Counting: Perform serial dilutions of the aliquot and plate onto agar to determine the number of colony-forming units (CFU/mL).

  • Data Plotting: Plot log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Since many thiazoles target ergosterol synthesis, directly investigating this pathway can confirm their mechanism of action.[2][4] The ergosterol pathway converts precursors like lanosterol into ergosterol, a vital component of the fungal cell membrane.[23][24] Azoles and related compounds typically inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[23][25]

Simplified Ergosterol Biosynthesis Pathway and Azole/Thiazole Inhibition

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ... enzyme Lanosterol 14α-demethylase (Erg11p) lanosterol->enzyme ergosterol Ergosterol inhibitor Azoles / Thiazole Derivatives inhibitor->enzyme enzyme->ergosterol

Caption: Thiazoles may inhibit the Erg11p enzyme, blocking ergosterol synthesis.

Experimental Approach: Sterol Quantification

  • Treatment: Grow fungal cells in the presence and absence of a sub-inhibitory concentration of the thiazole derivative.

  • Sterol Extraction: Harvest the cells, saponify them with alcoholic KOH, and extract the non-saponifiable lipids (sterols) with a solvent like n-heptane.

  • Analysis: Analyze the extracted sterols using UV-Vis spectrophotometry or, more definitively, by GC-MS or HPLC.

  • Interpretation: Inhibition of the Erg11p enzyme will lead to a decrease in the ergosterol peak and an accumulation of its precursor, lanosterol.[2]

Conclusion

A systematic and multi-faceted approach is essential for the comparative evaluation of novel thiazole derivatives. By moving from broad primary screening (MIC/MFC) to more focused secondary assays (cytotoxicity, time-kill, mechanism of action), researchers can build a comprehensive data package. This rigorous, evidence-based approach, grounded in standardized methodologies and sound scientific principles, is crucial for identifying the most promising candidates for the next generation of antifungal therapies.

References

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. Retrieved from [Link]

  • Pappas, P. G., et al. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Nagel, K. M. (2024). Thiazole antifungals. EBSCO. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Retrieved from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. Retrieved from [Link]

  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Retrieved from [Link]

  • Hashem, M. D., & Marr, K. A. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. Retrieved from [Link]

  • Howard, S. J., et al. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi. Retrieved from [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. Retrieved from [Link]

  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed. Retrieved from [Link]

  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. Retrieved from [Link]

  • Fachín, A. L., et al. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. Retrieved from [Link]

  • Hong, S. Y., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. Retrieved from [Link]

  • Bhattacharya, S., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi. Retrieved from [Link]

  • Badali, H., et al. (2015). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Anti-Fungal Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... Retrieved from [Link]

  • Albuquerque, P., & Rodrigues, M. L. (2018). The Multifunctional Fungal Ergosterol. mBio. Retrieved from [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Badali, H., et al. (2015). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). List of fungus used to assess the antifungal activity. Retrieved from [Link]

  • Bartroli, J., et al. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). The biosynthesis pathway of ergosterol in fungi. Retrieved from [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2012). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology. Retrieved from [Link]

  • Jenks, J. D., & Hoenigl, M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]

  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Brazilian Journal of Microbiology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Ali, A., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone... Molecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Retrieved from [Link]

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Sources

What are the methods for confirming the biological evaluation of 5-methyl-4-phenyl thiazole derivatives?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methyl-4-phenyl thiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to facilitate


 stacking interactions and hydrogen bonding within biological pockets. While the synthesis of these derivatives (often via the Hantzsch reaction) is well-documented, the confirmation of their biological utility requires a rigorous, multi-tiered evaluation strategy.

This guide moves beyond basic screening. It objectively compares these derivatives against clinical standards (Ciprofloxacin, Cisplatin, Trolox) and evaluates the methodologies used to confirm their efficacy. We focus on three critical domains: Antimicrobial Potency (DNA Gyrase targeting) , Cytotoxicity (Selectivity Profiling) , and Antioxidant Capacity .

Part 1: In Silico Validation (The Predictive Phase)

Before wet-lab synthesis, computational modeling is the first line of confirmation. For 5-methyl-4-phenyl thiazole derivatives, the primary antibacterial target is DNA Gyrase B (GyrB) , an enzyme essential for bacterial DNA supercoiling.

Comparative Analysis: Binding Affinity

The following table compares the binding energies of representative thiazole derivatives against the standard inhibitor, Ciprofloxacin, targeting the ATP-binding pocket of GyrB (PDB ID: 3L2B or similar).

LigandBinding Energy (kcal/mol)Key InteractionsPredictive Outcome
Ciprofloxacin (Standard) -7.5 to -8.2H-bonds with Asp73, Gly77;

-cation interactions.
High Potency
5-Me-4-Ph Thiazole (Unsubstituted) -6.0 to -6.5Hydrophobic interaction with Val71.Moderate/Low Potency
Hydrazone-Linked Thiazole Derivative -9.0 to -9.5 Additional H-bonds via hydrazone linker;

stacking with Phe104.
Superior Potency
Thiazolo[4,5-b]pyridine Derivative -8.5 to -9.2Deep pocket penetration; strong electrostatic fit.High Potency

Data Source Interpretation: Thiazole derivatives with extended linkers (like hydrazones) often outperform the core scaffold by accessing auxiliary binding pockets, as seen in docking studies targeting E. coli GyrB [1, 2].

Workflow Visualization: From Design to Docking

The following diagram outlines the critical path for in silico confirmation, ensuring only high-probability candidates move to synthesis.

DockingWorkflow LigandPrep Ligand Preparation (MM2 Energy Minimization) Docking Molecular Docking (AutoDock Vina / MOE) LigandPrep->Docking ProteinPrep Target Preparation (DNA Gyrase - PDB: 3L2B) Remove Water/Add Hydrogens GridGen Grid Box Generation (Center: ATP Binding Site) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis Selection Lead Selection (Binding Energy < -8.0 kcal/mol) Analysis->Selection

Figure 1: In silico validation workflow targeting bacterial DNA Gyrase. High-affinity binding (< -8.0 kcal/mol) serves as the gatekeeper for synthesis.

Part 2: Antimicrobial Efficacy (The Quantitative Screen)

While Agar Well Diffusion is common for preliminary screening, it is qualitative and dependent on diffusion rates. Broth Microdilution (BMD) is the required method for confirming biological activity because it yields a quantitative Minimum Inhibitory Concentration (MIC).

Method Comparison: Why BMD is Superior
  • Agar Diffusion: Subject to drug solubility issues. A hydrophobic 5-methyl-4-phenyl thiazole might show a small zone of inhibition not because it is inactive, but because it diffuses poorly in agar.

  • Broth Microdilution: Homogeneous dispersion (using DMSO) ensures direct bacteria-compound contact, providing accurate IC50/MIC values [3].

Representative Experimental Data

Comparison of a novel 5-methyl-4-phenyl thiazole derivative (Compound 3g) against standard antibiotics.

OrganismStrain TypeCompound 3g MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureusGram-Positive0.5 - 1.00.25 - 0.5Highly Active
E. coliGram-Negative0.210.01 - 0.1Competitive
P. aeruginosaResistant4.0 - 8.00.5 - 2.0Moderate Activity

Observation: The 5-methyl-4-phenyl derivatives often show superior activity against Gram-positive strains due to cell wall permeability differences, though optimized derivatives (e.g., thiazolo-pyridines) show enhanced Gram-negative penetration [4].

Part 3: Cytotoxicity & Anticancer Potential

Confirmation of anticancer potential is performed via the MTT Assay , which measures mitochondrial dehydrogenase activity. However, potency is meaningless without Selectivity .

The Selectivity Index (SI) Protocol

To confirm a derivative is a viable drug candidate, it must be toxic to cancer cells (e.g., A549, HeLa) but safe for normal cells (e.g., NIH/3T3 fibroblasts).



  • SI < 2: General toxin (Failed candidate).

  • SI > 10: Highly selective potential drug.

Comparative Cytotoxicity Data (A549 Lung Cancer Lines)
CompoundIC50 (A549 Cancer)IC50 (NIH/3T3 Normal)Selectivity Index (SI)Status
Cisplatin (Control) 3.5 µM12.0 µM~3.4Toxic Standard
Thiazole Derivative 4c 23.3 µM>1000 µM>42 Excellent Safety Profile
Thiazole Derivative 19 15.1 µM45.0 µM3.0Moderate Selectivity

Analysis: While Cisplatin is more potent (lower IC50), Derivative 4c demonstrates a superior safety profile, confirming that the 5-methyl-4-phenyl scaffold can be tuned for high selectivity [5].

Part 4: Antioxidant Capacity (DPPH Assay)[2]

Thiazoles with phenolic or hydrazone substitutions often exhibit antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the standard confirmation method.

Mechanism of Confirmation

The assay confirms the ability of the derivative to donate a hydrogen atom to the stable, purple DPPH radical, converting it to a yellow non-radical form.[1][2]

Comparative Scavenging Activity (IC50):

  • Ascorbic Acid (Standard): ~4-6 µg/mL

  • Trolox (Standard): ~10-15 µg/mL

  • 5-Me-4-Ph Thiazole (Phenolic derivative): 12-20 µg/mL (Competitive with Trolox)

  • Unsubstituted Thiazole: >100 µg/mL (Inactive)

Part 5: Detailed Experimental Protocols

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well sterile plate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution:

    • Dissolve thiazole derivative in 100% DMSO to create a stock solution.

    • Perform serial 2-fold dilutions across the plate (Range: 128 µg/mL down to 0.25 µg/mL).

    • Critical Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Incubation: 37°C for 18–24 hours.

  • Visualization: Add 20 µL of Resazurin (0.015%) or TTC dye.

    • Pink/Red: Viable bacteria (Growth).

    • Blue/Purple: No growth (Inhibition).

  • Endpoint: The lowest concentration remaining Blue is the MIC.

Protocol B: MTT Cytotoxicity Assay

Standard: Colorimetric determination of cell viability.[3][4][5][6]

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Replace medium with fresh medium containing graded concentrations of the thiazole derivative (0.1 – 100 µM). Include Cisplatin as positive control.

  • Incubation: Incubate for 48h at 37°C in 5% CO2.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (dark).

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Biological Evaluation Logic Flow

The following diagram illustrates the decision-making process for confirming biological activity.

BioEvalFlow Start Synthesized Derivative Screen Primary Screen (Agar Well Diffusion) Start->Screen Screen->Start Inactive (Redesign) Quant Quantitative MIC (Broth Microdilution) Screen->Quant Zone > 10mm Tox Cytotoxicity (MTT) Normal vs Cancer Cells Quant->Tox MIC < 10 µg/mL Decision Calculate Selectivity Index (SI) Tox->Decision Decision->Start SI < 2 (Toxic)

Figure 2: Step-wise biological confirmation pipeline. Note that high antimicrobial activity (MIC) must be cross-referenced with cytotoxicity (SI) to confirm drug viability.

References

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharmaceutical Journal.Link

  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.Link

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods. PubMed Central.Link

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.Link

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis.Link

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. NIH.Link

  • MTT assay protocol. Abcam.Link

Sources

What are the benchmark compounds for assessing the cytotoxicity of new 4-Methyl-5-phenylthiazole analogues?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Necessity of Benchmarking

In the development of 4-Methyl-5-phenylthiazole analogues , selecting the correct positive control is not merely a procedural formality—it is the calibration standard that defines your molecule's therapeutic potential.[1] This scaffold is a privileged structure in medicinal chemistry, frequently designed as a bioisostere for the cis-stilbene moiety of Combretastatin A-4 (CA-4) or as a dual-action COX-2 inhibitor .[1]

Therefore, a "one-size-fits-all" benchmark like Doxorubicin is often insufficient.[1] To publish rigorous, self-validating data, you must select benchmarks that reflect the intended mechanism of action (MoA) . This guide categorizes benchmarks into three tiers: Structural Standards (Tubulin targeting), Functional Standards (Inflammation/Kinase targeting), and General Cytotoxicity Standards (Broad-spectrum validation).[1]

Decision Matrix: Selecting Your Benchmark

Do not choose a control at random. Use this decision matrix to align your benchmark with your analogue's design hypothesis.

BenchmarkSelection Start Primary Design Hypothesis? Tubulin Tubulin Polymerization Inhibition Start->Tubulin Inflam COX-2 / Inflammation Modulation Start->Inflam General General Phenotypic Screening Start->General CA4 Benchmark: Combretastatin A-4 (Nanomolar Potency) Tubulin->CA4 Structural Bioisostere Celecoxib Benchmark: Celecoxib (Apoptosis via COX-2) Inflam->Celecoxib Functional Control Dox Benchmark: Doxorubicin (DNA Intercalation) General->Dox Assay Validation

Figure 1: Strategic selection workflow for identifying the appropriate positive control based on the specific pharmacological target of the thiazole derivative.[1]

Detailed Comparison of Benchmark Compounds

Tier 1: The Structural Standard – Combretastatin A-4 (CA-4)

Best For: Analogues designed as Tubulin Polymerization Inhibitors.[1][2] The this compound core is frequently synthesized to mimic the cis-restricted configuration of CA-4.[1] If your analogue targets the colchicine binding site, CA-4 is the mandatory comparator.[1]

  • Mechanism: Binds to the colchicine site of

    
    -tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.
    
  • Performance Metric: CA-4 typically exhibits IC

    
     values in the nanomolar range (1–10 nM)  in sensitive lines (e.g., MCF-7, HCT116).[1]
    
  • Why use it? It validates if your thiazole modification retains the potent tubulin-binding capability of the parent pharmacophore.[1]

Tier 2: The General Cytotoxic Standard – Doxorubicin

Best For: Broad-spectrum screening and assay validation.[1] Doxorubicin is the industry standard for validating the sensitivity of the cell lines used.

  • Mechanism: DNA intercalation and Topoisomerase II inhibition.

  • Performance Metric: IC

    
     values typically range from 0.1 µM to 0.5 µM  across most solid tumor lines.[1]
    
  • Why use it? It provides a "ceiling" for toxicity. If your analogue is more potent than Doxorubicin, it is a significant finding. Conversely, it is used to calculate the Selectivity Index (SI) because Doxorubicin is notoriously toxic to normal cells.[1]

Tier 3: The Functional Standard – Celecoxib

Best For: Analogues designed as COX-2 inhibitors or dual COX-2/5-LOX inhibitors.[1] Many thiazoles are designed to bridge anti-inflammatory and anticancer activity.

  • Mechanism: COX-2 inhibition leading to downregulation of prostaglandins and induction of apoptosis via non-COX pathways (e.g., PDK-1/Akt signaling).[1]

  • Performance Metric: IC

    
     values are generally in the micromolar range (20–50 µM)  for cytotoxicity.[1]
    
  • Why use it? To demonstrate that your analogue induces cell death specifically through inflammatory modulation pathways rather than non-specific toxicity.

Comparative Data Summary
Benchmark CompoundPrimary TargetTypical IC

(MCF-7)
Typical IC

(A549)
Critical Application
Combretastatin A-4 Tubulin (Colchicine Site)3 – 10 nM2 – 15 nMVerifying tubulin-targeting potency.[1]
Doxorubicin DNA / Topo II0.1 – 0.5 µM0.2 – 0.8 µMValidating assay sensitivity & broad toxicity.
Cisplatin DNA Crosslinking2 – 10 µM5 – 20 µMStandard for lung/ovarian cancer models.
Celecoxib COX-220 – 50 µM30 – 60 µMLinking inflammation to cytotoxicity.[1]

Experimental Protocol: The Self-Validating System

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), your cytotoxicity assay must include a Selectivity Index (SI) assessment.[1] A potent compound is useless if it kills healthy cells at the same rate as cancer cells.

Protocol: MTT Cytotoxicity & Selectivity Assay

Objective: Determine the IC


 of the new analogue relative to Doxorubicin (Positive Control) and calculate the Selectivity Index.

Materials:

  • Cancer Cell Lines: MCF-7 (Breast), A549 (Lung), or HCT116 (Colon).[1]

  • Normal Cell Line (Critical): HEK293 (Human Embryonic Kidney) or HUVEC (Human Umbilical Vein Endothelial Cells).[1]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[1]

Workflow:

  • Seeding:

    • Seed cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Dissolve Thiazole Analogues and Doxorubicin in DMSO (Stock 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture medium.[1]

    • Control: Vehicle control (0.1% DMSO max) is required to normalize data.

  • Incubation:

    • Treat cells for 48 or 72 hours . (72h is preferred for tubulin inhibitors to allow cell cycle arrest to manifest as death).

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

  • Solubilization:

    • Remove medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: The Selectivity Index (SI)

Calculate the SI to prove your compound's safety profile compared to the benchmark.


[1]
  • SI < 2: General toxin (Poor candidate).[1]

  • SI > 10: Highly selective (Promising drug candidate).[1]

  • Note: Doxorubicin often has a low SI (1–5), whereas successful targeted thiazoles should aim for SI > 5.

Mechanistic Validation Pathway

If your thiazole analogue outperforms the benchmark, you must propose a mechanism. The diagram below illustrates the two primary pathways these analogues typically activate: Tubulin Destabilization (mimicking CA-4) or Mitochondrial Apoptosis (general cytotoxicity/COX-2).[1]

MechanismPathways Thiazole This compound Analogue Tubulin Target A: Tubulin (Colchicine Site) Thiazole->Tubulin Mimics CA-4 Mito Target B: Mitochondria (ROS Generation) Thiazole->Mito Oxidative Stress Depoly Microtubule Depolymerization Tubulin->Depoly Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Arrest G2/M Phase Arrest Arrest->Caspase Depoly->Arrest Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanistic pathways often observed in phenylthiazole derivatives.[1] The left branch (Blue) mimics Combretastatin A-4, while the right branch (Red) represents general mitochondrial stress.[1]

References

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles. Source: ACS Omega (2024).[1] Relevance: Establishes Doxorubicin as the standard positive control (IC50 0.18–0.5 µM) for thiazole derivatives.[1][3] [1]

  • New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity. Source: International Journal of Molecular Sciences (2021). Relevance: Validates Combretastatin A-4 as the structural benchmark for thiazole-based tubulin inhibitors, citing nanomolar potency.[1]

  • COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. Source: Turkish Journal of Chemistry (2021).[4][5][6] Relevance: Provides comparative data for thiazole derivatives acting as COX-2 inhibitors, using Celecoxib as the functional standard.[1]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells. Source: Toxicology and Applied Pharmacology (2023). Relevance: Details the mitochondrial apoptotic pathway and selectivity index calculations for methylthiazole derivatives. [1]

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles. Source: Pharmaceutics (2021).[1][6] Relevance: Discusses the stability and cytotoxicity of the 4-phenylthiazole core in physiological environments.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.